2,4,7-Trichloropyrido[2,3-d]pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,7-trichloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFDLCRLLQVUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653353 | |
| Record name | 2,4,7-Trichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-20-0 | |
| Record name | 2,4,7-Trichloropyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938443-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,7-Trichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 938443-20-0 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,7-Trichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2,4,7-trichloropyrido[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. This document consolidates available data on its physicochemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and subsequent functionalization are presented to facilitate its use in research and development. Furthermore, this guide illustrates the strategic utility of this compound in the synthesis of biologically active molecules, particularly as a scaffold for kinase inhibitors.
Chemical Properties and Identifiers
This compound is a chlorinated heterocyclic compound belonging to the pyridopyrimidine class. Its structure features a fused pyridine and pyrimidine ring system, with chlorine atoms at positions 2, 4, and 7, rendering it a versatile precursor for various nucleophilic substitution reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₃N₃ | PubChem[1] |
| Molecular Weight | 234.47 g/mol | Santa Cruz Biotechnology[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 938443-20-0 | PubChem[1] |
| Canonical SMILES | C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)Cl | PubChem[1] |
| InChI | InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H | PubChem[1] |
| InChIKey | DNFDLCRLLQVUQK-UHFFFAOYSA-N | PubChem[1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ: 8.31 (d, 1H, J = 2.2 Hz), 9.03 (d, 1H, J = 2.2 Hz)[3] |
| High-Resolution Mass Spectrometry (HRMS) (EI-MS) | m/z calculated for C₇H₃Cl₃N₃ [M+H]⁺: 234.9314; found 234.9323[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound has been reported and involves the chlorination of a precursor.[3]
Experimental Procedure:
A crude starting material is dissolved in dichloromethane (CH₂Cl₂) (100 mL) and then poured into ice. The mixture is stirred at room temperature for 6 hours. Following this, the mixture is extracted. The combined organic layers are washed with water (2 x 20 mL), dried over magnesium sulfate (MgSO₄), and filtered. The solvent is removed under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel using a mixture of dichloromethane and petroleum ether (5:5) as the eluent. This process affords 2,4,7-trichloropyrido[3,2-d]pyrimidine as a yellow solid with a 65% yield.[3]
Reactivity and Use as a Synthetic Intermediate
This compound is a valuable building block in organic synthesis, primarily due to the differential reactivity of its three chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for sequential and regioselective functionalization.
The C4 position is the most susceptible to nucleophilic attack, followed by the C2 position. The C7 position is the least reactive and often requires more forcing conditions, such as microwave irradiation, for substitution.[4] This reactivity profile enables the synthesis of a diverse range of 2,4,7-trisubstituted pyrido[2,3-d]pyrimidine derivatives.[3]
A notable application is in the synthesis of PI3K/mTOR inhibitors.[3] The synthesis of these inhibitors often begins with the selective reaction of a nucleophile, such as morpholine, at the C4 position of this compound.[3]
Biological Significance
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] Derivatives have shown a wide range of pharmacological activities, including acting as inhibitors of various kinases such as PI3K, mTOR, and EGFR.[3][6] The ability to readily functionalize the this compound core makes it an attractive starting material for the discovery of new therapeutic agents.[7]
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as toxic if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized and versatile heterocyclic compound with significant applications in synthetic and medicinal chemistry. Its well-defined reactivity allows for the controlled synthesis of a wide array of derivatives, making it a valuable tool for drug discovery and development, particularly in the area of kinase inhibitors. This guide provides a foundational understanding of its chemical properties and handling, which is essential for its effective utilization in a research setting.
References
- 1. 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Structural Elucidation of 2,4,7-Trichloropyrido[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2,4,7-trichloropyrido[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyridopyrimidine class, which is recognized for its diverse pharmacological activities, a thorough understanding of its structure is paramount for the rational design of novel therapeutic agents. This document outlines the key chemical properties, a probable synthetic route, and an in-depth analysis of its expected spectroscopic characteristics. Due to the limited availability of direct experimental spectra for this compound in peer-reviewed literature, this guide leverages data from its close structural isomer, 2,4,7-trichloropyrido[3,2-d]pyrimidine, to provide a robust and scientifically grounded structural analysis.
Core Compound Properties
This compound is a chlorinated heterocyclic compound with the following key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₂Cl₃N₃ | PubChem[1] |
| Molecular Weight | 234.47 g/mol | Santa Cruz Biotechnology[2] |
| Exact Mass | 232.931430 Da | PubChem[1] |
| CAS Number | 938443-20-0 | Santa Cruz Biotechnology[2] |
Synthesis and Methodologies
A plausible synthetic pathway would involve the treatment of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), potentially in the presence of a catalyst like phosphorus pentachloride (PCl₅) and under microwave irradiation to drive the reaction to completion.
Experimental Protocol: Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine (Structural Isomer)
This protocol for the synthesis of the structural isomer provides a valuable reference for the likely synthesis of this compound.
-
Reactants:
-
Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 g, 6.13 mmol)
-
Phosphorus oxychloride (10 mL)
-
Phosphorus pentachloride (7.65 g, 36.78 mmol, 6.0 eq.)
-
-
Procedure:
-
To a solution of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in phosphorus oxychloride, phosphorus pentachloride is added.
-
The mixture is heated by microwave irradiation at 160 °C for 2 hours.
-
The crude product is dissolved in dichloromethane (CH₂Cl₂) (100 mL) and then poured into ice.
-
The mixture is stirred at room temperature for 6 hours and then extracted.
-
The combined organic layers are washed with water (2 x 20 mL), dried over MgSO₄, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (CH₂Cl₂/petroleum ether, 5/5) to afford 2,4,7-trichloropyrido[3,2-d]pyrimidine as a yellow solid (0.934 g, 65% yield).[3]
-
Diagram of the Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Spectroscopic Data and Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.
-
Expected HRMS Data: For the molecular formula C₇H₂Cl₃N₃, the calculated exact mass of the protonated molecule [M+H]⁺ is 233.9392.
-
Reference HRMS Data (2,4,7-Trichloropyrido[3,2-d]pyrimidine): The experimentally determined m/z for the [M+H]⁺ ion of the structural isomer was 234.9323.[3] This value is in close agreement with the calculated mass, supporting the successful synthesis of the trichlorinated pyridopyrimidine core.
Predicted Mass Fragmentation Pattern:
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. Due to the presence of three chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4, M+6) would be observed. Fragmentation would likely proceed through the sequential loss of chlorine atoms and potentially the elimination of HCN or N₂ from the pyrimidine ring.
Diagram of Predicted Mass Fragmentation
Caption: Predicted mass fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring.
-
Predicted ¹H NMR Data:
-
The two aromatic protons are expected to appear as doublets in the downfield region (δ 8.0-9.5 ppm) due to the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the heterocyclic system.
-
The coupling constant between these two protons would be characteristic of ortho-coupling in a pyridine ring (typically in the range of 4-6 Hz).
-
-
Reference ¹H NMR Data (2,4,7-Trichloropyrido[3,2-d]pyrimidine in CDCl₃):
-
δ 8.31 (d, 1H, J = 2.2 Hz)
-
δ 9.03 (d, 1H, J = 2.2 Hz)[3] The observed small coupling constant is characteristic of a meta-relationship in the [3,2-d] isomer. For the [2,3-d] isomer, a larger ortho-coupling is expected.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Predicted ¹³C NMR Data:
-
The spectrum is expected to show seven distinct signals for the seven carbon atoms.
-
Carbons attached to chlorine atoms (C-2, C-4, C-7) will appear as singlets and will be significantly downfield shifted.
-
The remaining carbon signals will also be in the aromatic region, with their chemical shifts influenced by the positions of the nitrogen and chlorine substituents.
-
| Predicted ¹³C NMR Chemical Shifts (ppm) | Assignment |
| ~160-165 | C-4 |
| ~155-160 | C-2 |
| ~150-155 | C-7 |
| ~150-155 | C-8a |
| ~130-135 | C-6 |
| ~120-125 | C-5 |
| ~115-120 | C-4a |
Biological Context and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of pyrido[2,3-d]pyrimidine derivatives has been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer. Two of the most relevant pathways are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathways.
EGFR Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.
Diagram of the EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is another central regulator of cell growth, metabolism, and survival. Its dysregulation is also frequently observed in cancer. Certain substituted pyrido[3,2-d]pyrimidines have been identified as dual PI3K/mTOR inhibitors.[3]
Diagram of the PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway.
Conclusion
The structural elucidation of this compound is a critical step in harnessing its potential as a scaffold for the development of novel therapeutics. While direct experimental spectroscopic data remains elusive in the public domain, a comprehensive analysis based on its chemical properties and data from its close structural isomer, 2,4,7-trichloropyrido[3,2-d]pyrimidine, provides a strong foundation for its characterization. The predicted spectroscopic data, coupled with a plausible synthetic route, offers a valuable resource for researchers in the field. Furthermore, its relationship to a class of compounds with known activity against key cancer signaling pathways underscores the importance of further investigation into its biological properties. This technical guide serves as a foundational document to aid in the synthesis, identification, and future development of this compound and its derivatives.
References
An In-depth Technical Guide to 2,4,7-Trichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
IUPAC Name: 2,4,7-trichloropyrido[2,3-d]pyrimidine[1][2]
CAS Number: 938443-20-0[3]
Physicochemical and Spectral Data
Below is a summary of the key physicochemical properties for this compound. Please note that most of the available data is computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₃N₃ | [3] |
| Molecular Weight | 234.47 g/mol | [3] |
| Exact Mass | 232.931430 Da | [1][2] |
| XLogP3 | 2.985 | |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 0 | [1][2] |
| Topological Polar Surface Area | 38.7 Ų | [1][2] |
| Heavy Atom Count | 13 | [1][2] |
| Complexity | 259 | [1][2] |
Synthesis and Experimental Protocols
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.
General Synthesis of this compound
A common synthetic route involves the chlorination of a dione precursor.
Experimental Protocol:
-
Reaction Setup: In a stirred, anhydrous toluene suspension of 0.5 M 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) under an inert atmosphere, diisopropylethylamine (3 equivalents) is slowly added.
-
Heating: The reaction mixture is heated to 70°C and maintained for 30 minutes.
-
Cooling and Reagent Addition: The mixture is subsequently cooled to room temperature. Phosphorous oxychloride (POCl₃, 3 equivalents) is then added.
-
Final Reaction: The reaction mixture is heated to 100°C for 2.5 hours.
-
Work-up and Purification: The crude product is suspended in ethyl acetate and filtered through a thin diatomaceous earth pad. The filtrate is concentrated under vacuum. The resulting residue is dissolved in dichloromethane and stirred with silica gel for 30 minutes. The silica gel is removed by filtration, and the filtrate is concentrated. The crude product is purified by flash chromatography on silica gel to yield this compound.
Synthesis of a Related Isomer: 2,4,7-Trichloropyrido[3,2-d]pyrimidine
The synthesis of the isomeric 2,4,7-trichloropyrido[3,2-d]pyrimidine provides a detailed example of the chlorination process.
Experimental Protocol:
-
Reaction Setup: To a solution of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 g, 6.13 mmol) in phosphorus oxychloride (10 mL), phosphorus pentachloride (7.65 g, 36.78 mmol, 6.0 equivalents) is added.
-
Microwave Irradiation: The mixture is heated by microwave irradiation at 160°C for 2 hours.
-
Work-up: The crude product is dissolved in dichloromethane (100 mL) and poured into ice. The mixture is stirred at room temperature for 6 hours and then extracted.
-
Purification: The combined organic layers are washed with water, dried over MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel (CH₂Cl₂/petroleum ether, 5/5) to afford the product as a yellow solid.
Characterization Data for 2,4,7-Trichloropyrido[3,2-d]pyrimidine:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.31 (d, 1H, J = 2.2 Hz), 9.03 (d, 1H, J = 2.2 Hz).
-
HRMS (EI-MS): m/z calculated for C₇H₃Cl₃N₃ [M + H]⁺: 234.9314; found 234.9323.
Biological Context and Applications
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors. These compounds often function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases.
The PI3K/mTOR Signaling Pathway
A significant application of this compound is as a synthetic intermediate for dual mTORC1/mTORC2 inhibitors. The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.
Caption: The PI3K/mTOR signaling pathway and the point of inhibition by pyridopyrimidine derivatives.
Kinase Inhibitor Screening Workflow
The development of drugs targeting kinases involves a systematic workflow to identify and characterize potent and selective inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Quantitative Data on Derivatives
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Reference Compound 1 | 19 | 37 |
| Derivative 5 | 3 ± 0.1 | 35 ± 1 |
| Derivative 6 | 10 ± 1 | 243 ± 15 |
| Derivative 19 | 6 ± 0.5 | 67 ± 3 |
| Derivative 21 | 7 ± 0.3 | 74 ± 4 |
| Derivative 32 | 3 ± 0.2 | 1000 ± 50 |
Experimental Protocol for Kinase Assays
The following is a generalized protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, a common method for determining the potency of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Europium (Eu)-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop solution (e.g., EDTA)
-
Test compounds (e.g., pyrido[2,3-d]pyrimidine derivatives)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and biotinylated substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at room temperature for an optimized reaction time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of stop solution containing the Eu-labeled antibody and SA-APC.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.
-
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
Solubility of 2,4,7-Trichloropyrido[2,3-d]pyrimidine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,7-Trichloropyrido[2,3-d]pyrimidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also offers qualitative solubility information inferred from synthetic procedures and data on structurally similar compounds. Furthermore, it outlines a general experimental protocol for determining solubility and illustrates a key signaling pathway relevant to the compound's application in drug discovery.
Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₇H₂Cl₃N₃ and a molecular weight of 234.47 g/mol .[1] Its structure consists of a fused pyridine and pyrimidine ring system with three chlorine substituents. These structural features, particularly the chlorine atoms, influence its polarity and, consequently, its solubility in various organic solvents.
Solubility Data
A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound. However, qualitative inferences can be drawn from documented synthetic and purification procedures.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Remarks |
| Dichloromethane (CH₂Cl₂) | Soluble | The crude product has been noted to be dissolved in dichloromethane during purification.[2] |
| Ethyl Acetate (EtOAc) | Soluble | Used as a solvent for the crude product and as a mobile phase component in chromatography.[2] |
| Tetrahydrofuran (THF) | Likely Soluble | A structurally similar compound, 2,4,7-Trichloropyrido[3,2-d]pyrimidine, is soluble in THF.[3] |
| Toluene | Likely Soluble | Toluene is used as a solvent in the synthesis of the compound.[2] |
| Petroleum Ether | Sparingly Soluble / Insoluble | Used as a component of the mobile phase in flash chromatography, suggesting lower solubility.[3] |
| Water | Insoluble | Based on the organic nature of the molecule, it is expected to have very low solubility in water. |
Note: The information in this table is qualitative and based on indirect evidence. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a general experimental protocol based on the isothermal saturation method.[4]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
Relevance in Drug Development: mTOR Signaling Pathway
This compound serves as a key intermediate in the synthesis of potent inhibitors of the mammalian target of rapamycin (mTOR) kinase.[2][5] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[6][7] Its dysregulation is implicated in various diseases, including cancer.[8][9] Therefore, understanding this pathway is essential for drug development professionals working with this class of compounds.
Below is a diagram illustrating a simplified overview of the mTOR signaling pathway.
Caption: A simplified diagram of the mTORC1 signaling pathway.
This pathway diagram illustrates how growth factors and amino acids activate mTORC1, which in turn promotes protein synthesis and cell growth while inhibiting autophagy. Inhibitors derived from this compound would target the kinase activity of mTOR, thereby blocking these downstream effects.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. This compound | 938443-20-0 [chemicalbook.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. cusabio.com [cusabio.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine scaffold, a fused heterocyclic system resulting from the combination of pyridine and pyrimidine rings, stands as a cornerstone in contemporary medicinal chemistry. Its structural analogy to endogenous purines has established it as a privileged scaffold in the development of a wide array of therapeutic agents, particularly within the oncology landscape. This technical guide offers an in-depth exploration of the discovery and historical development of pyridopyrimidine compounds, charting the key synthetic milestones, the evolution of their therapeutic applications, and the experimental methodologies that have paved the way for their advancement. Quantitative data are presented in structured tables for comparative analysis, while key biological pathways and experimental workflows are visualized using Graphviz diagrams, providing a comprehensive and accessible resource for researchers in the field.
A Historical Perspective: From Pyrimidine Foundations to a Fused Future
The story of pyridopyrimidines is intrinsically linked to the foundational work on its constituent monocyclic ring, pyrimidine. The systematic study of pyrimidines was pioneered by Adolf Pinner in 1884, who developed a method for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. This was followed by the first synthesis of the parent pyrimidine compound in 1900 by Siegmund Gabriel and James Colman, who achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine and subsequently reducing it with zinc dust in hot water.
While the precise first synthesis of a fused pyridopyrimidine is not easily pinpointed in contemporary literature, the development of synthetic strategies for fused pyrimidines gained considerable momentum throughout the 20th century. A pivotal moment in the therapeutic application of the pyridopyrimidine scaffold arrived in 1993 with the work of Kisliuk and his colleagues. Their research on pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR) established the immense potential of this class of compounds as effective antifolate agents, laying a crucial foundation for future drug discovery endeavors.[1]
Timeline of Key Developments
Caption: A timeline highlighting key milestones in the discovery and development of pyridopyrimidines.
Foundational Synthetic Methodologies
The ability to access the pyridopyrimidine core and its derivatives has been central to its exploration as a therapeutic scaffold. The following sections detail the seminal synthetic methods that laid the groundwork for the field.
Pinner Pyrimidine Synthesis (1884)
The Pinner synthesis represents a foundational method for the construction of the pyrimidine ring.
Experimental Protocol:
While the original 1884 publication in Berichte der deutschen chemischen Gesellschaft provides the initial disclosure, a generalized modern interpretation of the Pinner synthesis is as follows:
-
Reaction: Condensation of a β-dicarbonyl compound (e.g., ethyl acetoacetate) with an amidine in the presence of a strong acid or base.
-
Reagents:
-
Amidine hydrochloride
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Base (e.g., sodium ethoxide in ethanol) or Acid (e.g., hydrogen chloride in a suitable solvent)
-
-
Procedure:
-
The amidine hydrochloride is treated with a base to generate the free amidine.
-
The free amidine is then reacted with the β-dicarbonyl compound.
-
The reaction mixture is typically heated to drive the condensation and cyclization.
-
The resulting pyrimidine derivative is isolated and purified using standard techniques such as crystallization or chromatography.
-
-
Quantitative Data: Yields for the Pinner synthesis can vary widely depending on the specific substrates and reaction conditions but are often in the moderate to good range.
Caption: A simplified workflow of the Pinner pyrimidine synthesis.
Gabriel-Colman Synthesis of Pyrimidine (1900)
This method provided the first synthesis of the unsubstituted pyrimidine ring.
Experimental Protocol:
Based on their 1900 publication in Berichte der deutschen chemischen Gesellschaft, the protocol can be summarized as:
-
Reaction: Conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction.
-
Reagents:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Zinc dust
-
Hot water
-
-
Procedure:
-
Barbituric acid is heated with phosphorus oxychloride to yield 2,4,6-trichloropyrimidine.
-
The resulting 2,4,6-trichloropyrimidine is then treated with zinc dust in hot water to reduce the chloro substituents, affording the parent pyrimidine.
-
-
Quantitative Data: Historical reports often lack the detailed yield reporting of modern chemistry; however, this method was significant for its ability to produce the core pyrimidine heterocycle.
Kisliuk's Synthesis of Pyrido[2,3-d]pyrimidine DHFR Inhibitors (1993)
This work, published in the Journal of Medicinal Chemistry, was a landmark in establishing the therapeutic potential of pyridopyrimidines.
Experimental Protocol:
The synthesis of the key pyrido[2,3-d]pyrimidine-2,4-diamine derivatives involved a multi-step sequence:
-
Reaction: Reductive condensation of a 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with an aniline, followed by N-alkylation.
-
Key Reagents:
-
6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine
-
3,4,5-trimethoxyaniline
-
Raney Nickel (70%) in acetic acid
-
Formaldehyde
-
Sodium cyanoborohydride
-
-
Procedure:
-
The 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine is subjected to a reductive condensation with 3,4,5-trimethoxyaniline in the presence of Raney Nickel in acetic acid. This step forms the precursor with the aniline moiety attached to the 6-position via a methyleneamino bridge.
-
The resulting precursor undergoes methylation at the N10 position via reductive alkylation with formaldehyde and sodium cyanoborohydride to yield the final product.
-
-
Quantitative Data: The paper reports yields for the various analogs synthesized, with many in the moderate to good range. For instance, the synthesis of the parent compound of this series is reported with specific yields for each step.
Evolution of Therapeutic Applications
The therapeutic journey of pyridopyrimidines has evolved from their initial investigation as antifolates to their current prominence as kinase inhibitors in oncology.
Dihydrofolate Reductase (DHFR) Inhibition
The early exploration of pyridopyrimidines as therapeutic agents focused on their ability to act as antifolates. By inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. This disruption impedes DNA replication and cell proliferation, a mechanism that is particularly effective against rapidly dividing cancer cells.[1]
Caption: The mechanism of DHFR inhibition by pyridopyrimidine-based antifolates.
Kinase Inhibition
The versatility of the pyridopyrimidine core has led to its extensive exploration in a multitude of therapeutic areas, with a profound impact on oncology. Modern pyridopyrimidine-based drugs and clinical candidates frequently function as potent and selective kinase inhibitors. Their structural similarity to the purine core of ATP allows them to bind to the ATP-binding site of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that are often dysregulated in cancer.
Prominent examples of kinase pathways targeted by pyridopyrimidines include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.
-
Receptor Interacting Protein Kinase 2 (RIPK2): Involved in inflammatory signaling pathways.
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle. The FDA-approved drug Palbociclib is a CDK4/6 inhibitor.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by pyridopyrimidine kinase inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for representative pyridopyrimidine derivatives, showcasing their potency against different biological targets.
Table 1: Early Pyridopyrimidine DHFR Inhibitors
| Compound (Kisliuk et al., 1993) | Target DHFR | IC50 (µM) |
| 5-methyl-6-((methyl(3,4,5-trimethoxyphenyl)amino)methyl)pyrido[2,3-d]pyrimidine-2,4-diamine | Human | Data not readily available in abstract |
| Analogs | P. carinii | Potent inhibition reported |
| Analogs | T. gondii | Potent inhibition reported |
Table 2: Representative Pyridopyrimidine Kinase Inhibitors
| Compound Name | Target Kinase(s) | IC50 (nM) | Disease Area |
| Palbociclib | CDK4/6 | CDK4: 11, CDK6: 16 | Breast Cancer |
| Voxtalisib | PI3K/mTOR | PI3Kα: 3, mTOR: 15 | Solid Tumors |
| PD173955 | FGFR, VEGFR | Data varies by specific kinase | Cancer |
| Tarloxotinib | Pan-HER | Data varies by specific kinase | NSCLC |
| Seletalisib | PI3Kδ | Potent inhibition reported | Sjogren's Syndrome |
Conclusion and Future Directions
The journey of pyridopyrimidines from their foundational synthesis to their current status as a clinically important scaffold is a testament to the power of medicinal chemistry. The versatility of the pyridopyrimidine core continues to be explored, with ongoing efforts to develop novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on expanding the therapeutic applications of pyridopyrimidines beyond oncology, exploring their potential in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. The rich history and proven success of this scaffold ensure that it will remain a focal point of drug discovery and development for the foreseeable future.
References
The Strategic Core: A Technical Guide to 2,4,7-Trichloropyrido[2,3-d]pyrimidine in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to purines and pteridines. This core structure is a cornerstone in the design of a multitude of biologically active molecules. Among its halogenated derivatives, 2,4,7-trichloropyrido[2,3-d]pyrimidine stands out as a critical starting material and a versatile intermediate for the synthesis of potent and selective kinase inhibitors. Its three reactive chlorine atoms offer distinct opportunities for sequential and regioselective functionalization, enabling the generation of diverse chemical libraries for drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound, with a focus on its role in the development of inhibitors for key oncogenic signaling pathways, namely the PI3K/mTOR and EGFR pathways.
Chemical Properties and Synthesis
This compound is a crystalline solid with the molecular formula C₇H₂Cl₃N₃ and a molecular weight of 234.47 g/mol .[1] Its structure is characterized by a fused pyridine and pyrimidine ring system with chlorine atoms at the 2, 4, and 7 positions. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), with the C4 position being the most reactive, followed by the C2 and C7 positions. This differential reactivity is a key feature exploited in the synthesis of complex derivatives.
Synthesis of this compound
A common synthetic route to this compound starts from 2-aminonicotinic acid. The general workflow involves the construction of the pyrido[2,3-d]pyrimidine-2,4-dione core followed by chlorination.
Experimental Protocol: Synthesis of this compound [2]
-
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
A mixture of 2-aminonicotinic acid and urea is heated at 160°C for 4-6 hours.
-
The reaction mixture is then cooled, and the solid product is collected, washed, and dried to yield pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
-
Step 2: Synthesis of this compound
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is treated with phosphorus oxychloride (POCl₃).
-
The mixture is heated at 160°C for 6 hours.
-
After cooling, the reaction mixture is carefully poured onto ice.
-
The resulting precipitate is filtered, washed with water, and dried to afford this compound.
-
Biological Activity and Applications
This compound serves as a versatile scaffold for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases. The strategic substitution at the 2, 4, and 7 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
PI3K/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Derivatives of this compound have been extensively explored as dual PI3K/mTOR inhibitors.
Quantitative Data: PI3K/mTOR Inhibitory Activity
| Compound ID | R²-substituent | R⁴-substituent | R⁷-substituent | PI3Kα IC₅₀ (nM)[3] | mTOR IC₅₀ (nM)[3] |
| 1 | 3-hydroxyphenyl | morpholine | H | 19 | 37 |
| 5 | 3-hydroxyphenyl | morpholine | Cl | 10 | 114 |
| 9 | 3-hydroxyphenyl | morpholine | vinyl | 3 | 31 |
| 19 | 3-hydroxyphenyl | morpholine | hydroxymethyl | 6 | 49 |
EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. Pyrido[2,3-d]pyrimidine derivatives have emerged as potent EGFR inhibitors, including those effective against resistance-conferring mutations like T790M.[2]
Quantitative Data: EGFR Inhibitory Activity
| Compound ID | R²-substituent | R⁴-substituent | R⁷-substituent | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) |
| A1 | (see ref) | (see ref) | (see ref) | >1000 | 13 |
| B1 | (see ref) | (see ref) | (see ref) | 990 | 13 |
| B7 | (see ref) | (see ref) | (see ref) | 96 | 5.9 |
Note: The specific substitutions for compounds A1, B1, and B7 are complex and can be found in the cited literature.[2]
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of novel kinase inhibitors. Below are generalized procedures for key assays.
General Kinase Inhibition Assay Workflow
Experimental Protocol: In Vitro PI3Kα Kinase Assay
-
Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Add 5 µL of test compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of PI3Kα enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of PIP2 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the generated ADP using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate IC₅₀ values from the dose-response curves.
-
Experimental Protocol: In Vitro EGFRT790M Kinase Assay [2]
-
Reagents and Materials: Recombinant human EGFRT790M, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.01% Tween-20), test compounds, and a detection system.
-
Procedure:
-
Dispense test compounds into a 96-well plate.
-
Add the EGFRT790M enzyme and incubate for a short period.
-
Start the reaction by adding a mixture of the substrate and ATP.
-
Incubate at 37°C for a defined time (e.g., 30-60 minutes).
-
Terminate the reaction and quantify kinase activity, for example, by measuring ATP consumption using a luminescent assay.
-
Determine IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
-
Experimental Protocol: Cellular Proliferation Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for PI3K/mTOR, H1975 for EGFRT790M) in appropriate media.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Measure the signal (absorbance or luminescence) and calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curves.
-
Conclusion
This compound is a cornerstone in the synthesis of a new generation of kinase inhibitors. Its strategic importance lies in its versatile chemical reactivity, which allows for the systematic exploration of the chemical space around the pyrido[2,3-d]pyrimidine core. The derivatives of this compound have demonstrated significant potential in targeting key oncogenic pathways like PI3K/mTOR and EGFR. The continued exploration of structure-activity relationships, guided by robust biochemical and cellular assays, will undoubtedly lead to the discovery of more potent and selective drug candidates. This technical guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this compound in their quest for novel therapeutics.
References
- 1. 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,4,7-Trichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2,4,7-Trichloropyrido[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to its structural features, this molecule serves as a versatile scaffold for the synthesis of potent kinase inhibitors and other biologically active molecules. This document summarizes its known properties, details relevant experimental protocols, and visualizes its role in key signaling pathways.
Core Physical and Chemical Data
Quantitative data for this compound and related, less chlorinated analogs are presented below for comparative analysis. Precise experimental data for the title compound, such as melting and boiling points, are not widely available in the literature; therefore, values for similar structures are provided for estimation.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1] | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
| Molecular Formula | C₇H₂Cl₃N₃[2][3] | C₆H₄ClN₃[1] | C₆H₃Cl₂N₃ |
| Molecular Weight | 234.47 g/mol [3] | ~153.57 g/mol [1] | 188.01 g/mol |
| CAS Number | 938443-20-0[2][3] | 3680-69-1 | 90213-66-4 |
| Appearance | Assumed to be a solid | Light-colored to off-white crystalline solid[1] | Solid |
| Melting Point | Data not available | 170–175 °C[1] | 247-250 °C |
| Boiling Point | Data not available | Decomposes before boiling[1] | 312 °C at 760 mmHg |
| Solubility | Data not available | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water.[1] | Soluble in DMSO, ethyl acetate, and methanol; slightly soluble in water. |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 3.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 232.931430 Da | PubChem[2] |
| Topological Polar Surface Area | 38.7 Ų | PubChem[2] |
| Heavy Atom Count | 13 | PubChem[2] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the bicyclic system. The carbons bonded to chlorine atoms will exhibit characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. A common fragmentation pattern would involve the loss of chlorine atoms. Mass spectrometry analysis of the crude product of a synthesis has shown a peak at m/z 234 [M + H]⁺.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-Cl stretching, as well as aromatic C=C and C=N stretching vibrations.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dominated by the three chlorine substituents on the heterocyclic core. These chlorine atoms, particularly those at the 2- and 4-positions of the pyrimidine ring, are susceptible to nucleophilic aromatic substitution (SₙAr) . This reactivity makes the compound a valuable intermediate for introducing a variety of functional groups.
The regioselectivity of SₙAr reactions on dichloropyrimidines is known to be influenced by the electronic nature of other substituents on the ring. Generally, the C4 position is more reactive towards nucleophiles; however, the presence of other groups can direct substitution to the C2 position. The chlorine at the C7 position on the pyridine ring is generally less reactive towards SₙAr compared to the chlorines on the pyrimidine ring.
The compound is expected to be stable under normal storage conditions but may be sensitive to strong acids, bases, and high temperatures, which could lead to decomposition or unwanted side reactions.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a general and plausible synthetic route can be adapted from the synthesis of its isomer, 2,4,7-trichloropyrido[3,2-d]pyrimidine.[5]
General Synthesis of Trichloropyrido[2,3-d]pyrimidines
This protocol describes a general method for the chlorination of a dihydroxypyrido[2,3-d]pyrimidine precursor.
Reaction Scheme:
Caption: General synthesis of this compound.
Materials:
-
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (starting material)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous toluene
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Silica gel
-
Diatomaceous earth
Procedure:
-
Reaction Setup: To a stirred suspension of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in anhydrous toluene under an inert atmosphere, slowly add diisopropylethylamine (3 equivalents).
-
Heating: Heat the reaction mixture to 70 °C for 30 minutes, then cool to room temperature.
-
Chlorination: Carefully add phosphorus oxychloride (3 equivalents) and heat the mixture to 100 °C for 2.5 hours.[4] Alternatively, for a related isomer, a mixture of phosphorus oxychloride and phosphorus pentachloride (6 equivalents) can be heated under microwave irradiation at 160 °C for 2 hours.[5]
-
Work-up: After cooling, the crude reaction mixture is carefully poured onto ice and stirred for several hours. The product is then extracted with dichloromethane.[5] The organic layers are combined, washed with water, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product can be further purified by suspending it in ethyl acetate and filtering through a pad of diatomaceous earth. The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the final product.[4]
Role in Signaling Pathways
The this compound scaffold is a key intermediate in the synthesis of inhibitors targeting critical cell signaling pathways, particularly those involved in cancer progression. Its derivatives have been investigated as inhibitors of the PI3K/mTOR and EGFR signaling pathways.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers. This compound serves as a starting material for the synthesis of dual mTORC1/mTORC2 inhibitors.[4]
Caption: Inhibition of the PI3K/mTOR pathway by a derivative.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation, survival, and migration. Mutations and overexpression of EGFR are hallmarks of various cancers. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR, including mutant forms that confer resistance to first-generation inhibitors.
Caption: EGFR signaling inhibition by a pyrido[2,3-d]pyrimidine derivative.
Conclusion
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its key feature is the presence of three chlorine atoms that allow for versatile functionalization through nucleophilic aromatic substitution reactions. While comprehensive experimental data for this specific molecule is limited, information from its structural analogs provides valuable insights into its expected properties and reactivity. Its role as a scaffold for potent kinase inhibitors highlights its importance in the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. srinichem.com [srinichem.com]
- 2. 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 938443-20-0 [chemicalbook.com]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of the Pyridopyrimidine Core
The pyridopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Structurally analogous to purines, these bicyclic nitrogen-containing compounds are key pharmacophores that interact with various biological targets.[1][2] Their versatility has led to extensive research, resulting in the development of approved drugs and promising clinical candidates for a range of therapeutic areas.[3][4] This guide provides a comprehensive overview of the significant biological activities associated with the pyridopyrimidine core, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows.
Anticancer Activity
The pyridopyrimidine scaffold is a cornerstone in the development of anticancer agents.[5] Derivatives have been shown to inhibit various kinases, induce apoptosis, and arrest the cell cycle in cancer cells.[6][7]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of pyridopyrimidine derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[4]
-
PIM-1 Kinase: PIM-1 is highly expressed in many cancers and is a promising target for drug development. Certain pyridopyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, leading to apoptosis in cancer cells.[6]
-
PI3K/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer. Novel pyridopyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors, demonstrating potent, submicromolar activity on cancer cells without significant toxicity to healthy cells.[8] These inhibitors can induce G1-phase cell cycle arrest and trigger apoptosis.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The FDA-approved drug Palbociclib, a CDK4/6 inhibitor used for breast cancer treatment, features a pyrido[2,3-d]pyrimidine core, highlighting the scaffold's clinical significance.[1][4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridopyrimidine derivatives against various cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | Activity Metric | Value (µM) |
| Compound 52[9] | HepG-2 (Liver) | IC50 | 0.3 |
| PC-3 (Prostate) | IC50 | 6.6 | |
| HCT-116 (Colon) | IC50 | 7.0 | |
| Compound 53[1] | HCT-116 (Colon) | IC50 | 5.9 |
| Compound 55[9] | HepG-2 (Liver) | IC50 | 0.3 |
| Compound 59[1] | HepG-2 (Liver) | IC50 | 0.6 |
| Compound 60[1] | PC-3 (Prostate) | IC50 | 5.47 |
| HCT-116 (Colon) | IC50 | 6.9 | |
| Compound 4 (PIM-1 Inhibitor)[6] | HepG2 (Liver) | IC50 | 0.99 |
| Compound 6 (PIM-1 Inhibitor)[6] | HepG2 (Liver) | IC50 | 4.16 |
| Compound 6b (CDK Inhibitor)[7] | PC-3 (Prostate) | IC50 | 0.04 |
| MCF-7 (Breast) | IC50 | 0.09 | |
| Compound 8d (CDK Inhibitor)[7] | PC-3 (Prostate) | IC50 | 0.08 |
| MCF-7 (Breast) | IC50 | 0.06 | |
| Compound PD166326 (Bcr-Abl)[9] | K562 (Leukemia) | IC50 | 0.0003 |
Antimicrobial Activity
Pyridopyrimidine derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[3][10]
Mechanism of Action
The antibacterial effects of these compounds are often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[11] For instance, certain pyridothienopyrimidine derivatives have shown potent dual inhibition of E. coli DNA gyrase and topoisomerase IV.[11]
Quantitative Data: Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. The table below presents MIC values for several pyridopyrimidine derivatives.
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) |
| Compound 5b[3] | S. aureus (Gram +) | 0.48 - 3.91 |
| E. coli (Gram -) | 0.48 - 3.91 | |
| Compound 5c[3] | S. aureus (Gram +) | 0.48 - 3.91 |
| E. coli (Gram -) | 0.48 - 3.91 | |
| Compound 7[3] | S. aureus (Gram +) | 0.48 - 3.91 |
| E. coli (Gram -) | 0.48 - 3.91 | |
| Compound 14a[3] | S. aureus (Gram +) | 0.48 - 3.91 |
| E. coli (Gram -) | 0.48 - 3.91 | |
| Compound 4b[11] | S. aureus (Gram +) | 7.81 - 15.63 |
| B. subtilis (Gram +) | 7.81 - 15.63 | |
| E. coli (Gram -) | 7.81 - 15.63 | |
| P. aeruginosa (Gram -) | 7.81 - 15.63 | |
| Compound 5a,b[11] | S. aureus (Gram +) | 15.63 - 31.25 |
| B. subtilis (Gram +) | 15.63 - 31.25 |
Anti-inflammatory Activity
Derivatives of the pyridopyrimidine core have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13]
Mechanism of Action: COX Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized by COX enzymes. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Pyridopyrimidine derivatives have been identified as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[13][14] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[12] Some derivatives have shown COX-2 inhibitory activity superior to the reference drug celecoxib.[14]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected pyridopyrimidine compounds.
| Compound ID/Reference | Assay | Activity Metric | Value |
| Compound IIId[14] | COX-2 Inhibition | IC50 | 0.67 µM |
| Compound IIIf[14] | COX-2 Inhibition | IC50 | 0.78 µM |
| Compound IIIg[14] | COX-2 Inhibition | IC50 | 0.73 µM |
| Compound IIIi[14] | COX-2 Inhibition | IC50 | 1.02 µM |
| Celecoxib (Reference)[14] | COX-2 Inhibition | IC50 | 1.11 µM |
| Compound IIIf[12] | Carrageenan-induced edema (5h) | % Inhibition | 66% |
| Compound IIIg[12] | Carrageenan-induced edema (5h) | % Inhibition | 57% |
Antiviral and CNS Activities
Antiviral Activity
The pyridopyrimidine scaffold has emerged as a promising framework for the design of novel antiviral agents.[15] Certain derivatives have demonstrated notable efficacy against a range of viruses, including human coronavirus 229E (HCoV-229E), herpes simplex virus (HSV), and influenza virus.[15][16][17] The development of pyrimidine-based antivirals is an active area of research, with a wide variety of derivatives being tested against viruses such as HIV, HCV, and dengue.[18][19]
Central Nervous System (CNS) Activity
Pyrimidine and its fused derivatives have been explored for their potential to act on the central nervous system.[20][21] Research has indicated that these compounds can exhibit anticonvulsant and antidepressant properties, making them an important class for the development of new drugs targeting CNS disorders.[22][23][24]
Signaling Pathways and Workflows
PI3K/mTOR Signaling Pathway Inhibition
Pyridopyrimidine derivatives can act as dual inhibitors of the PI3K/mTOR pathway, a critical signaling cascade for cell survival and proliferation that is often hyperactivated in cancer.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrimidine Derivatives as Potential Agents Acting on Central Nerv...: Ingenta Connect [ingentaconnect.com]
- 23. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 2,4,7-Trichloropyrido[2,3-d]pyrimidine
This guide provides comprehensive safety and handling information for 2,4,7-Trichloropyrido[2,3-d]pyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document incorporates data from structurally similar compounds, such as other chlorinated pyrido[2,3-d]pyrimidines and trichloropyrimidines, to provide a thorough overview of potential hazards and safe handling practices. All information should be used as a guide and supplemented with institution-specific safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this and structurally related compounds include acute oral toxicity and the potential for serious eye damage.[1]
GHS Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1] | |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage[1] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Note: Skin and respiratory irritation are hazards associated with similar chlorinated pyrimidine compounds and should be considered potential hazards for this compound.
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available computed data.
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₃N₃ | PubChem[1] |
| Molecular Weight | 234.5 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 938443-20-0 | PubChem[1] |
Exposure Controls and Personal Protection
Given the hazardous nature of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] |
Handling and Storage
Safe Handling Procedures:
-
Avoid all personal contact, including inhalation.
-
Wash hands thoroughly after handling.[3]
-
Avoid formation of dust and aerosols.
-
Use only in a chemical fume hood.
Storage Recommendations:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Keep containers tightly closed to prevent degradation and contamination.[3]
-
Store locked up.[3]
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are recommended based on data for similar compounds.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and dispose of cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate safety personnel.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Visualized Protocols
The following diagrams illustrate key safety and emergency workflows.
Caption: Workflow for handling a spill of this compound.
Caption: First aid procedures for exposure to this compound.
References
A Technical Guide to the Reactivity of Chlorine Atoms in 2,4,7-Trichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the chlorine atoms in 2,4,7-trichloropyrido[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of three distinct chlorine atoms on the pyridopyrimidine scaffold allows for selective functionalization, making it a versatile building block for the synthesis of a diverse range of derivatives. This document outlines the principles of reactivity, regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, and provides experimental context based on closely related analogues.
Core Concepts: Reactivity and Regioselectivity
The this compound core is electron-deficient due to the presence of three nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The three chlorine atoms at the C2, C4, and C7 positions exhibit different levels of reactivity, enabling selective substitution by nucleophiles.
The predicted order of reactivity for the chlorine atoms is based on the electronic effects within the fused ring system:
C4 > C2 > C7
The chlorine at the C4 position is the most activated towards nucleophilic attack. This is due to its para-relationship to the pyridine nitrogen (N8) and ortho-relationship to a pyrimidine nitrogen (N3), which strongly stabilize the Meisenheimer intermediate formed during the SNAr reaction.
The chlorine at the C2 position is the second most reactive. It is activated by the adjacent pyrimidine nitrogens (N1 and N3).
The chlorine at the C7 position is the least reactive. It is situated on the pyridine ring and is less activated compared to the chlorine atoms on the pyrimidine ring.
This differential reactivity allows for a stepwise and controlled functionalization of the this compound scaffold.
Quantitative Data on Nucleophilic Aromatic Substitution
While specific quantitative data for this compound is not extensively available in the public domain, studies on the closely related isomer, 2,4,7-trichloropyrido[3,2-d]pyrimidine, provide valuable insights into the expected reactivity and yields. The following table summarizes the regioselective substitution reactions of this analogue.
| Reaction Step | Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Step 1: C4-Selective Substitution | 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Morpholine | 2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidine | THF, Triethylamine, Room Temperature, 12h | Not explicitly stated, but sufficient for subsequent steps. | [1] |
| Step 2: C2-Selective Substitution | 2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidine | 3-Methoxymethoxyphenylboronic acid | 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine | Suzuki Coupling Conditions | 71 | [1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and selective functionalization of a trichloropyridopyrimidine core, based on methodologies reported for the 2,4,7-trichloropyrido[3,2-d]pyrimidine isomer.[1] These protocols can serve as a starting point for the development of specific procedures for the this compound isomer.
Protocol 1: Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
-
Starting Material: Pyrido[3,2-d]pyrimidine-2,4,7-trione.
-
Reagents: Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅).
-
Procedure: a. To a solution of the pyrido[3,2-d]pyrimidine-2,4,7-trione (1.0 g) in phosphorus oxychloride (10 mL), add phosphorus pentachloride (6.0 eq.). b. Heat the mixture using microwave irradiation at 160 °C for 2 hours. c. After cooling, dissolve the crude product in CH₂Cl₂ (100 mL) and pour it onto ice. d. Stir the mixture at room temperature for 6 hours. e. Extract the product with CH₂Cl₂. f. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4,7-trichloropyrido[3,2-d]pyrimidine.
Protocol 2: C4-Selective Monosubstitution with an Amine Nucleophile
-
Starting Material: 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
-
Reagents: Morpholine, Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure: a. Dissolve 2,4,7-trichloropyrido[3,2-d]pyrimidine (1.0 eq.) in THF. b. Add morpholine (1.0 eq.) and triethylamine (1.1 eq.) to the solution. c. Stir the mixture at room temperature for 12 hours. d. Remove the solvent under reduced pressure. e. Dissolve the crude product in CH₂Cl₂ and wash with a saturated solution of NaHCO₃. f. Dry the organic layer over MgSO₄, filter, and concentrate to yield 2,7-dichloro-4-morpholinylpyrido[3,2-d]pyrimidine.
Visualizing Reactivity and Workflows
Diagram 1: Regioselective Nucleophilic Aromatic Substitution Pathway
Caption: Stepwise functionalization of the pyridopyrimidine core.
Diagram 2: General Experimental Workflow for Selective Substitution
Caption: Workflow for selective C4 and C2 substitution.
References
Methodological & Application
The Strategic Utility of 2,4,7-Trichloropyrido[2,3-d]pyrimidine in Medicinal Chemistry
Introduction: 2,4,7-Trichloropyrido[2,3-d]pyrimidine is a pivotal heterocyclic intermediate, serving as a versatile scaffold in the synthesis of a wide array of biologically active molecules. Its unique structural framework, analogous to purines, combined with the reactivity of its three chlorine atoms, allows for selective functionalization at the 2, 4, and 7-positions. This enables the generation of diverse chemical libraries for drug discovery, particularly in the development of targeted therapies for cancer and other diseases. This document provides an overview of its applications, detailed experimental protocols for its use in synthesizing kinase inhibitors, and a summary of the biological activities of its derivatives.
Application in Kinase Inhibitor Synthesis
The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The strategic placement of chlorine atoms on the this compound precursor allows for sequential and regioselective displacement reactions, making it an ideal starting material for creating potent and selective inhibitors of various kinases implicated in cancer cell proliferation and survival.
Synthesis of PI3K/mTOR Inhibitors
Derivatives of this compound have been successfully synthesized and evaluated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key components of a signaling pathway that is often dysregulated in cancer.[1]
Development of EGFR Inhibitors
The versatility of the this compound scaffold has also been exploited in the creation of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in cell growth and differentiation.[2] Mutations in EGFR can lead to its constitutive activation and are a driving force in the development of non-small cell lung cancer (NSCLC).
PIM-1 Kinase Inhibition
More recently, derivatives of this scaffold have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in several types of cancer and is involved in the regulation of cell cycle progression and apoptosis.[3][4]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the synthesis of kinase inhibitors starting from this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound.
Materials:
-
Pyrido[2,3-d]pyrimidine-2,4,7-trione
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of pyrido[2,3-d]pyrimidine-2,4,7-trione (1.0 g, 6.13 mmol) in phosphorus oxychloride (10 mL), add phosphorus pentachloride (7.65 g, 36.78 mmol, 6.0 eq.).
-
Heat the mixture using microwave irradiation at 160 °C for 2 hours.
-
Dissolve the crude product in CH₂Cl₂ (100 mL) and pour it into ice.
-
Stir the mixture at room temperature for 6 hours and then extract the product.
-
Remove the solvent under reduced pressure to obtain this compound.[1]
Protocol 2: Regioselective Monosubstitution at C4
This protocol details the selective substitution of the chlorine atom at the C4 position with an amine.
Materials:
-
This compound
-
Morpholine (or other amine)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (0.755 g, 3.22 mmol) in THF (33 mL), add morpholine (0.28 mL, 3.22 mmol, 1.0 eq.) and triethylamine (0.49 mL, 3.54 mmol, 1.1 eq.).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in CH₂Cl₂ (30 mL) and wash the organic layer with a saturated solution of NaHCO₃ (2 x 10 mL).
-
Dry the organic layer over MgSO₄ and filter.
-
Remove the solvent under reduced pressure to yield 2,7-dichloro-4-morpholinylpyrido[2,3-d]pyrimidine.[1]
Protocol 3: Suzuki Coupling at C2
This protocol describes the palladium-catalyzed Suzuki coupling reaction to introduce an aryl group at the C2 position.
Materials:
-
2,7-dichloro-4-morpholinylpyrido[2,3-d]pyrimidine
-
3-Hydroxyphenylboronic acid (or other boronic acid)
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
In a microwave vial, combine 2,7-dichloro-4-morpholinylpyrido[2,3-d]pyrimidine, 3-hydroxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in DME.
-
Heat the mixture using microwave irradiation at 150 °C for 1 hour.
-
After cooling, purify the product by flash chromatography on silica gel to obtain the C2-arylated product.[1]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various pyrido[2,3-d]pyrimidine derivatives synthesized using this compound or its analogs as a starting material.
| Table 1: In Vitro Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives | |||
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 0.57 | [3][4] |
| HepG2 (Liver) | 1.13 | [3][4] | |
| Compound 11 | MCF-7 (Breast) | 1.31 | [3][4] |
| HepG2 (Liver) | 0.99 | [3][4] | |
| Compound B1 | H1975 (NSCLC) | 0.087 | [2] |
| A549 (NSCLC) | >50 | [2] |
| Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives | ||
| Compound ID | Kinase Target | IC₅₀ (nM) |
| Compound 4 | PIM-1 | 11.4 |
| Compound 10 | PIM-1 | 17.2 |
| Compound B1 | EGFRL858R/T790M | 13 |
| PI3K/mTOR Inhibitor (example) | PI3Kα | 3-10 |
Visualizing Synthetic Pathways and Biological Mechanisms
The following diagrams illustrate the synthetic workflow and a relevant signaling pathway.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4,7-Trichloropyrido[2,3-d]pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2,4,7-trichloropyrido[2,3-d]pyrimidine scaffold in medicinal chemistry, focusing on its application as a versatile intermediate for the synthesis of potent kinase inhibitors. While direct examples utilizing this compound are not extensively reported in publicly available literature, the chemical reactivity and synthetic strategies can be inferred from its closely related regioisomer, 2,4,7-trichloropyrido[3,2-d]pyrimidine. This document will leverage data from this and other pyrido[2,3-d]pyrimidine derivatives to illustrate the potential of this chemical starting material.
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Kinase Inhibition
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of numerous kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyrido[2,3-d]pyrimidine framework serves as a bioisostere for purines, allowing it to effectively compete for the ATP-binding site of various kinases.[1]
Derivatives of this scaffold have shown potent inhibitory activity against a range of important oncological targets, including:
-
Phosphoinositide 3-kinases (PI3Ks)
-
Mammalian target of rapamycin (mTOR)
-
Epidermal growth factor receptor (EGFR)
-
Pim-1 kinase
-
Cyclin-dependent kinases (CDKs)
The this compound derivative is a particularly valuable synthetic intermediate due to the differential reactivity of its three chlorine atoms, allowing for sequential and site-selective nucleophilic substitutions to build molecular complexity and fine-tune biological activity.
Synthetic Applications: A Versatile Building Block
The three chlorine atoms on the this compound ring exhibit different reactivity towards nucleophilic aromatic substitution (SNAr). This allows for a stepwise and controlled introduction of various substituents. Based on the chemistry of the analogous 2,4,7-trichloropyrido[3,2-d]pyrimidine, a general synthetic strategy can be proposed.[3]
A typical reaction sequence involves:
-
Selective substitution at the C4 position: This is often the most reactive site for SNAr.
-
Substitution or cross-coupling at the C2 position.
-
Functionalization of the C7 position.
This stepwise approach enables the synthesis of a diverse library of 2,4,7-trisubstituted pyrido[2,3-d]pyrimidines.
Experimental Protocol 1: Synthesis of a 2,4,7-Trisubstituted Pyrido[2,3-d]pyrimidine Derivative (Analogous to Pyrido[3,2-d]pyrimidine Synthesis)
This protocol is adapted from the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines and illustrates a potential synthetic route.[3]
Step 1: Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine (Analogous Precursor)
To a solution of pyridopyrimidine dione (1.0 g, 6.13 mmol) in phosphorus oxychloride (10 mL) is added phosphorus pentachloride (7.65 g, 36.78 mmol, 6.0 eq.). The mixture is heated by microwave irradiation at 160 °C for 2 hours. The crude product is then dissolved in CH2Cl2 (100 mL) and poured onto ice. The mixture is stirred at room temperature for 6 hours and then extracted. The combined organic layers are washed with water, dried over MgSO4, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.[3]
Step 2: Selective Monosubstitution at C4
The this compound is reacted with a nucleophile, such as morpholine, in a suitable solvent like dichloromethane at room temperature. The reaction selectively yields the C4-substituted product.
Step 3: Palladium-Catalyzed Cross-Coupling at C2
The resulting 2,7-dichloro-4-morpholinopyrido[2,3-d]pyrimidine can undergo a Suzuki or other palladium-catalyzed cross-coupling reaction with a boronic acid or ester to introduce a substituent at the C2 position. This reaction is typically carried out under microwave irradiation.
Step 4: Functionalization at C7
The remaining chlorine at the C7 position can be displaced by another nucleophile or undergo further cross-coupling reactions to yield the final trisubstituted product.
Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro biological activity of various pyrido[2,3-d]pyrimidine derivatives against several cancer-related kinases and cell lines.
Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 4 | PIM-1 | 11.4 | [4] |
| Compound 10 | PIM-1 | 17.2 | [4] |
| Analogous Cmpd 1 | PI3Kα | 19 | [3] |
| Analogous Cmpd 1 | mTOR | 37 | [3] |
| Analogous Cmpd 6 | PI3Kα | 10 | [3] |
| Analogous Cmpd 32 | PI3Kα | 3 | [3] |
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4 | MCF-7 | Breast | 0.57 | [4] |
| Compound 4 | HepG2 | Liver | 1.13 | [4] |
| Compound 11 | MCF-7 | Breast | 1.31 | [4] |
| Compound 11 | HepG2 | Liver | 0.99 | [4] |
| Compound A1 | NCI-H1975 | NSCLC | >10 | [5] |
| Compound B7 | NCI-H1975 | NSCLC | 0.023 | [5] |
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well plate.
-
Add the PI3Kα enzyme and PIP2 substrate solution in kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol 3: Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Visualizations
Derivatives of the pyrido[2,3-d]pyrimidine scaffold are potent inhibitors of key signaling pathways implicated in cancer cell growth and survival. The PI3K/AKT/mTOR pathway is a central regulator of these processes.
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine derivatives.
Caption: General workflow for the development of kinase inhibitors from this compound.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,7-Trichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2,4,7-Trichloropyrido[2,3-d]pyrimidine. This versatile scaffold is a key building block in the synthesis of novel compounds with potential therapeutic applications, including kinase inhibitors. The protocols outlined below are designed to facilitate the selective functionalization of this heterocyclic system.
Introduction
The pyrido[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry. The presence of multiple chlorine atoms on the this compound ring system offers several sites for nucleophilic attack, allowing for the systematic modification and optimization of lead compounds. The regioselectivity of the substitution is a critical aspect of the synthesis, with the C4 position being generally the most reactive towards nucleophilic attack, followed by the C2 and C7 positions. This reactivity pattern allows for a controlled, stepwise functionalization of the core structure.
Reaction Workflow
The general workflow for a nucleophilic aromatic substitution on this compound involves the reaction of the substrate with a chosen nucleophile in a suitable solvent and often in the presence of a base. The reaction progress is monitored by an appropriate analytical technique, followed by workup and purification of the desired product.
Caption: General workflow for the nucleophilic aromatic substitution on this compound.
Experimental Protocols
The following protocols are representative examples of nucleophilic aromatic substitution on a trichlorinated pyridopyrimidine scaffold. While these protocols are adapted from closely related structures, they provide a strong starting point for the functionalization of this compound.[1][2] Researchers should optimize conditions for their specific nucleophile and substrate.
Protocol 1: Selective Monosubstitution at the C4-Position with an Amine
This protocol describes the selective substitution of the chlorine atom at the C4 position with an amine nucleophile, such as morpholine.
Materials:
-
This compound
-
Morpholine (or other amine nucleophile)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF, add the amine nucleophile (1.0-1.2 eq.).
-
Add triethylamine (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-2,7-dichloropyrido[2,3-d]pyrimidine.
Data Presentation
The regioselectivity and yield of nucleophilic aromatic substitution reactions on the this compound scaffold are dependent on the nucleophile, solvent, and reaction temperature. Below is a table summarizing the expected outcomes based on general principles of SNAr on related heterocyclic systems.
| Nucleophile (NuH) | Position of Substitution | Typical Conditions | Expected Yield |
| Primary/Secondary Amines | C4 | THF or DMF, Et3N or DIPEA, room temp. | Good to Excellent |
| Alkoxides (e.g., NaOMe) | C4 or C2 | Corresponding alcohol, room temp. to reflux | Moderate to Good |
| Thiols | C4 | DMF or DMSO, K2CO3 or NaH, room temp. | Good to Excellent |
Signaling Pathways and Logical Relationships
The regioselectivity of the SNAr reaction on this compound is governed by the electronic properties of the ring system. The pyrimidine ring is inherently electron-deficient, and the nitrogen atoms strongly activate the C2, C4, and C6 positions towards nucleophilic attack. The pyridine ring fusion further influences the electron distribution. The general order of reactivity for substitution is C4 > C2 > C7.
Caption: Factors influencing the regioselectivity of SNAr on this compound.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: 2,4,7-Trichloropyrido[2,3-d]pyrimidine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to target various protein kinases.[1] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The 2,4,7-trichloropyrido[2,3-d]pyrimidine derivative is a highly versatile starting material for the synthesis of kinase inhibitors. The three chlorine atoms at positions 2, 4, and 7 serve as reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the systematic generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4] This strategic functionalization allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor candidates.
Quantitative Data Summary: Kinase Inhibitory Activities
Derivatives synthesized from the pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a wide range of protein kinases. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for various derivatives against key oncogenic kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 Value | Reference |
| 4b (PD-089828) | PDGFr | 1.11 µM | [5] |
| FGFr | 0.13 µM | [5] | |
| EGFr | 0.45 µM | [5] | |
| c-Src | 0.22 µM | [5] | |
| 4e | FGFr | 0.060 µM | [5] |
| PDGFr, EGFr, c-Src, InsR | > 50 µM | [5] | |
| PD180970 | p210Bcr-Abl (in vivo) | 170 nM | [3] |
| Gab2 and CrkL (substrates) | 80 nM | [3] | |
| 10f | JAK3 | 2.0 nM | [6] |
| Compound 4 | PIM-1 | 11.4 nM | [7][8] |
| Compound 10 | PIM-1 | 17.2 nM | [7][8] |
| Compound 33 | RIPK2 | 8 nM | [9] |
| B1 | EGFRL858R/T790M | 13 nM | [10] |
Table 2: Cellular Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Activity Type | IC50 Value | Reference |
| Compound 4 | MCF-7 (Breast) | Cytotoxicity | 0.57 µM | [7][8] |
| HepG2 (Liver) | Cytotoxicity | 1.13 µM | [7][8] | |
| Compound 11 | MCF-7 (Breast) | Cytotoxicity | 1.31 µM | [7][8] |
| HepG2 (Liver) | Cytotoxicity | 0.99 µM | [7][8] | |
| 6c | Vascular Smooth Muscle Cells | Anti-proliferation | 0.3 µM | [5] |
| B1 | H1975 (NSCLC) | Anti-proliferation | 0.087 µM | [10] |
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways targeted by pyrido[2,3-d]pyrimidine inhibitors and a typical workflow for their development.
Caption: RTK signaling inhibition by pyrido[2,3-d]pyrimidine derivatives.
Caption: Kinase inhibitor development workflow.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of 2,4,7-Trisubstituted Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes a general method for creating diverse derivatives from the 2,4,7-trichloro scaffold, based on procedures for analogous compounds.[11]
Step A: Synthesis of this compound
-
To a solution of pyrido[2,3-d]pyrimidine-2,4,7-trione (1.0 eq) in phosphorus oxychloride (POCl₃, 10 mL/g), add phosphorus pentachloride (PCl₅, 6.0 eq).[11]
-
Heat the mixture using microwave irradiation at 160 °C for 2 hours or reflux until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[11]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Dissolve the crude product in dichloromethane (CH₂Cl₂) and stir at room temperature for 6 hours.
-
Extract the product with CH₂Cl₂, wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2,4,7-trichloro intermediate.[11]
Step B: Sequential Nucleophilic Substitution
-
C4-Substitution: To a solution of this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF), add the desired amine (e.g., morpholine, 1.0 eq) and a base such as triethylamine (TEA, 1.1 eq).[11]
-
Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure. Dissolve the residue in CH₂Cl₂ and wash with saturated NaHCO₃ solution.[11]
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the C4-substituted intermediate.
-
C2 and C7-Substitution: The remaining chloro-positions can be substituted by subsequent reactions, often requiring more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or palladium-catalyzed cross-coupling reactions) to achieve the final trisubstituted product.
Protocol 2: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay
This assay measures the phosphorylation of a substrate by a kinase to determine the IC50 value of an inhibitor.[1]
Reagents and Materials:
-
Kinase and corresponding biotinylated substrate peptide
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
ATP solution
-
Europium (Eu)-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop solution (e.g., 10 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.[1]
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[1]
-
Add 5 µL of a solution containing the kinase and biotinylated substrate in kinase assay buffer.[1]
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60-120 minutes.[1]
-
-
Detection:
-
Measurement: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.[1]
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.[12][13]
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine compounds in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 48-72 hours.[12][13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration.
Protocol 4: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies apoptosis by detecting the externalization of phosphatidylserine (Annexin V-FITC) and loss of membrane integrity (PI).[12]
Reagents and Materials:
-
Annexin V-FITC and PI staining kit
-
1X Annexin V binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[12]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells), wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.[12]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating a Compound Library from 2,4,7-Trichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse compound library starting from the versatile scaffold, 2,4,7-trichloropyrido[2,3-d]pyrimidine. These compounds are of significant interest in drug discovery, particularly as kinase inhibitors for oncology applications.
Application Notes
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives have shown potent inhibitory activity against several key kinase families implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K).[1]
The starting material, this compound, offers three distinct points for diversification through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine atoms at positions C2, C4, and C7 exhibit differential reactivity, enabling a regioselective and stepwise functionalization strategy for library synthesis. Generally, in related polychlorinated pyrimidine systems, the order of reactivity for SNAr is C4 > C2, with the C7 position often being the least reactive towards nucleophilic attack but amenable to cross-coupling reactions.[2][3] This differential reactivity is key to the strategic design of a diverse compound library.
Key Biological Targets and Signaling Pathways:
-
EGFR Signaling: Many pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of EGFR, including mutant forms like EGFRL858R/T790M that are resistant to first-generation inhibitors.[4] By blocking the ATP-binding site of the kinase domain, these compounds can inhibit downstream signaling through the MAPK and PI3K/Akt pathways, crucial for tumor cell proliferation and survival.
-
Cell Cycle Control (CDKs): This class of compounds has also yielded potent inhibitors of CDKs, particularly CDK4/6.[1] Inhibition of the CDK4/6-Rb pathway prevents cell cycle progression from the G1 to the S phase, leading to cell cycle arrest and suppression of tumor growth.[1]
-
PI3K/mTOR Pathway: The PI3K/mTOR signaling cascade is frequently hyperactivated in cancer. Novel pyrido[3,2-d]pyrimidine derivatives, close isomers of the scaffold discussed here, have demonstrated potent dual inhibitory activity against PI3K and mTOR.[5]
The ability to modulate these critical pathways makes compound libraries derived from this compound a valuable resource for identifying novel therapeutic agents.
Data Presentation
The following tables summarize the in vitro biological activities of representative pyrido[2,3-d]pyrimidine derivatives from various studies. This data highlights the potential of this scaffold in generating potent kinase inhibitors and anticancer agents.
Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound B1 | EGFR (L858R/T790M) | 13 | [4] |
| Compound B7 | EGFR (L858R/T790M) | 5.9 | [4] |
| Compound 4 | PIM-1 | 11.4 | [6] |
| Compound 10 | PIM-1 | 17.2 | [6] |
| Compound 1 | EGFRwt | 93 | [7] |
| PD173074 | FGFR1 | 21.5 | [1] |
| PD173074 | FGFR3 | 5 | [1] |
| PD173074 | VEGFR2 | ~100 | [1] |
Table 2: In Vitro Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | 3.98 | [7] |
| Compound 4 | MCF-7 (Breast) | 0.57 | [6] |
| Compound 11 | MCF-7 (Breast) | 1.31 | [6] |
| Compound B1 | H1975 (NSCLC) | 0.087 | [4] |
| Compound B7 | H1975 (NSCLC) | 0.023 | [4] |
| Compound 4 | HepG2 (Liver) | 1.13 | [6] |
| Compound 11 | HepG2 (Liver) | 0.99 | [6] |
Experimental Protocols
The following protocols describe a general strategy for the regioselective diversification of this compound to generate a compound library.
Protocol 1: Regioselective Monosubstitution at the C4 Position (SNAr)
This protocol describes the selective substitution of the C4 chlorine with a primary or secondary amine. The C4 position is generally the most electrophilic and therefore the most reactive towards nucleophilic attack.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.0 - 1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous THF, add the desired amine (1.0 equivalent) and triethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in CH₂Cl₂ and wash with a saturated solution of NaHCO₃ (2 x 10 mL).
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the 4-substituted-2,7-dichloropyrido[2,3-d]pyrimidine.
Protocol 2: Disubstitution at the C2 Position (SNAr)
Following the substitution at C4, the C2 position can be targeted with a different nucleophile, often requiring more forcing conditions.
Materials:
-
4-substituted-2,7-dichloropyrido[2,3-d]pyrimidine (from Protocol 1)
-
Desired primary or secondary amine (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the 4-substituted-2,7-dichloropyrido[2,3-d]pyrimidine (1.0 equivalent) in anhydrous DMF.
-
Add the second amine (1.5 equivalents) and K₂CO₃ (2.0 equivalents).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 2,4-disubstituted-7-chloropyrido[2,3-d]pyrimidine.
Protocol 3: Functionalization at the C7 Position (Suzuki-Miyaura Cross-Coupling)
The remaining chlorine at the C7 position can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties.
Materials:
-
2,4-disubstituted-7-chloropyrido[2,3-d]pyrimidine (from Protocol 2)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of the 2,4-disubstituted-7-chloropyrido[2,3-d]pyrimidine (1.0 equivalent) in the chosen solvent system, add the boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the final 2,4,7-trisubstituted pyrido[2,3-d]pyrimidine.
Mandatory Visualizations
Caption: Stepwise synthesis of a trisubstituted pyrido[2,3-d]pyrimidine library.
Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Functionalization of the 2,4,7-Trichloropyrido[2,3-d]pyrimidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,4,7-trichloropyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active molecules. Its three distinct chlorine atoms offer opportunities for regioselective functionalization, enabling the development of potent and selective inhibitors of various biological targets. Derivatives of this scaffold have shown significant promise as anticancer agents, kinase inhibitors, and antimicrobials.
This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Data Presentation: Reaction Yields and Biological Activity
The following tables summarize quantitative data for the synthesis of key intermediates and the biological activity of functionalized pyrido[2,3-d]pyrimidine derivatives.
Table 1: Synthesis and Functionalization of Pyrido[3,2-d]pyrimidine Derivatives
| Compound | Reactants | Reagents and Conditions | Yield (%) | Reference |
| 2,4,7-Trichloropyrido[3,2-d]pyrimidine | 1,7-dihydropyrido[3,2-d]pyrimidine-2,4-dione | POCl₃, PCl₅, microwave irradiation at 160 °C for 2 h | 65 | [1] |
| 2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidine | 2,4,7-Trichloropyrido[3,2-d]pyrimidine, Morpholine | Triethylamine, THF, room temperature, 12 h | - | [1] |
| 7-Chloro-2-(3-methoxymethoxyphenyl)-4-morpholinylpyrido[3,2-d]pyrimidine | 2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidine, 3-methoxymethoxyphenylboronic acid | Suzuki Coupling | 71 | [1] |
Note: The initial synthesis was reported for the pyrido[3,2-d]pyrimidine isomer, but the functionalization chemistry is expected to be analogous for the pyrido[2,3-d]pyrimidine scaffold.
Table 2: In Vitro Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| Reference Compound 1 | 19 | 37 | [1] |
| Novel Derivative 1 | 3 | - | [1] |
| Novel Derivative 2 | 10 | - | [1] |
Table 3: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | H1975 IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference |
| B1 | 0.087 ± 0.016 | 1.508 ± 0.199 | [2] |
| B7 | 0.023 ± 0.003 | 0.441 ± 0.027 | [2] |
| Olmutinib (Reference) | 0.458 ± 0.045 | 4.219 ± 0.315 | [2] |
| AZD9291 (Reference) | 0.067 ± 0.035 | 0.379 ± 0.045 | [2] |
Table 4: Cytotoxicity of Amino-Functionalized Pyrido[2,3-d]pyrimidine Derivatives
| Compound | HeLa IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | WI-38 IC₅₀ (µM) | Reference |
| 1 | - | - | 3.98 ± 0.2 | 64.07 - 81.65 | [3] |
| 2 | 3.98 - 17.52 | 3.98 - 17.52 | 3.98 - 17.52 | 64.07 - 81.65 | [3] |
| 7 | 3.98 - 17.52 | 3.98 - 17.52 | 3.98 - 17.52 | 64.07 - 81.65 | [3] |
| Erlotinib (Reference) | - | - | 7.26 ± 0.3 | - | [3] |
Experimental Protocols
The following protocols are generalized procedures based on established methodologies. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine
This protocol describes the synthesis of the trichlorinated scaffold from the corresponding dione precursor.
Materials:
-
1,7-dihydropyrido[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
To a solution of 1,7-dihydropyrido[3,2-d]pyrimidine-2,4-dione (1.0 g, 6.13 mmol) in phosphorus oxychloride (10 mL), add phosphorus pentachloride (7.65 g, 36.78 mmol, 6.0 eq.).
-
Heat the mixture using microwave irradiation at 160 °C for 2 hours.
-
After cooling, dissolve the crude product in dichloromethane (100 mL) and pour it into ice.
-
Stir the mixture at room temperature for 6 hours.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water (2 x 20 mL) and dry over MgSO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (CH₂Cl₂/petroleum ether, 5/5) to afford the title compound as a yellow solid.[1]
Protocol 2: Regioselective Monofunctionalization at C4 (Amination)
This protocol details the selective nucleophilic aromatic substitution at the C4 position with an amine.
Materials:
-
2,4,7-Trichloropyrido[3,2-d]pyrimidine
-
Morpholine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 2,4,7-trichloropyrido[3,2-d]pyrimidine (0.755 g, 3.22 mmol) in THF (33 mL), add morpholine (0.28 mL, 3.22 mmol, 1.0 eq.) and triethylamine (0.49 mL, 3.54 mmol, 1.1 eq.).[1]
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane (30 mL).
-
Wash the organic layer with a saturated solution of NaHCO₃ (2 x 10 mL).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield 2,7-dichloro-4-morpholinylpyrido[3,2-d]pyrimidine.[1]
Protocol 3: Functionalization at C2 via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction at the C2 position.
Materials:
-
2,7-Dichloro-4-morpholinylpyrido[3,2-d]pyrimidine
-
3-Methoxymethoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water or Toluene)
General Procedure A (as referenced):
-
Combine the 2,7-dichloro-4-morpholinylpyrido[3,2-d]pyrimidine, boronic acid, palladium catalyst, and base in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers, concentrate, and purify the residue by flash chromatography on silica gel (petroleum ether/EtOAc, 8/2) to yield the desired product.[1]
Visualizations
Signaling Pathway
The pyrido[2,3-d]pyrimidine scaffold is a key component in the design of inhibitors targeting the PI3K/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.[1]
Caption: PI3K/mTOR signaling pathway with inhibition points for pyrido[2,3-d]pyrimidine derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and functionalization of the pyrido[2,3-d]pyrimidine scaffold.
Caption: General workflow for the regioselective functionalization of the pyrido[2,3-d]pyrimidine scaffold.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Experimental Design for Screening Pyridopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridopyrimidines are a versatile class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Their structural similarity to purines makes them valuable scaffolds for developing bioactive molecules, particularly as kinase inhibitors for anticancer drug discovery.[1][2] The FDA-approved CDK4/6 inhibitor, Palbociclib, is a notable example of a pyridopyrimidine derivative used in breast cancer therapy, highlighting the therapeutic potential of this chemical class.[3]
This application note provides a comprehensive guide to the experimental design for screening novel pyridopyrimidine derivatives. It outlines a systematic, multi-tiered approach, starting from broad cytotoxicity screening to more focused mechanistic assays, to identify and characterize promising lead compounds. The protocols and workflows detailed herein are designed to be robust and adaptable for high-throughput screening and detailed mechanism-of-action studies.
General Screening Workflow
A logical and staged screening cascade is essential for the efficient identification of lead candidates. The workflow begins with a primary screen to assess the general cytotoxic or anti-proliferative effects of the compound library. Hits from the primary screen then advance to secondary assays to determine their specific molecular targets and elucidate their mechanisms of action, such as cell cycle arrest or apoptosis induction.
Caption: High-level workflow for screening pyridopyrimidine derivatives.
Primary Screening: Cell Viability and Cytotoxicity
The initial step is to evaluate the effect of the synthesized compounds on the proliferation and viability of cancer cell lines. Tetrazolium reduction assays like MTT and XTT are rapid, reliable, and suitable for high-throughput screening.[4]
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyridopyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyridopyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: IC₅₀ Values
Summarize the results in a table for clear comparison of compound potency across different cell lines.
| Compound ID | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HepG2 | IC₅₀ (µM) on HCT-116 |
| PPD-001 | 5.2 | 7.8 | 6.1 |
| PPD-002 | 12.5 | 15.1 | 10.8 |
| PPD-003 | 0.8 | 1.2 | 0.9 |
| Doxorubicin | 0.5 | 0.7 | 0.6 |
Secondary Screening: Target Engagement & Mechanism of Action
Compounds showing significant activity in the primary screen ("hits") should be further investigated to confirm their molecular target and understand how they induce cell death or inhibit proliferation.
Protocol 2: In Vitro Kinase Inhibition Assay
Many pyridopyrimidines function as kinase inhibitors.[2] A generic, fluorescence-based in vitro assay can be used to determine the IC₅₀ value against specific kinases (e.g., CDK4, EGFR, PI3K).
Materials:
-
Recombinant kinase (e.g., CDK4/Cyclin D1)
-
Kinase-specific substrate peptide
-
ATP
-
Assay buffer
-
Test compounds
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase, and the substrate peptide.
-
Inhibitor Addition: Add serially diluted test compounds to the wells.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the detection reagent provided in the kit, which stops the kinase reaction and measures the amount of product (e.g., ADP) formed.
-
Measurement: Read the signal (e.g., luminescence) on a microplate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PPD-003 | CDK4/Cyclin D1 | 85 |
| PPD-003 | EGFR | >10,000 |
| PPD-003 | PI3Kα | 5,400 |
| Palbociclib | CDK4/Cyclin D1 | 11 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle progression. It uses propidium iodide (PI), a fluorescent dye that binds to DNA, to quantify the DNA content in a cell population and thus distinguish between cells in G0/G1, S, and G2/M phases.[6][7]
Materials:
-
Cells treated with the test compound for 24-48 hours
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| PPD-003 (1 µM) | 75.2 | 10.3 | 14.5 |
| PPD-003 (5 µM) | 82.1 | 5.6 | 12.3 |
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8]
Materials:
-
Cells cultured in 96-well white-walled plates
-
Test compounds
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with compounds as described in the MTT assay protocol.
-
Reagent Addition: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Data Presentation: Apoptosis Induction
| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| PPD-003 (1 µM) | 3.5 |
| PPD-003 (5 µM) | 8.2 |
| Staurosporine | 10.5 |
Signaling Pathway Analysis
To understand the broader cellular impact of lead compounds, it is crucial to investigate their effects on key signaling pathways often dysregulated in cancer, such as the EGFR, PI3K/Akt/mTOR, and MAPK pathways.[9][10][11] Western blotting is a standard technique used to measure changes in the phosphorylation status of key proteins within these cascades following compound treatment.
Key Signaling Pathways in Cancer
Caption: Simplified EGFR signaling cascade leading to MAPK and PI3K/Akt activation.
Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. chondrex.com [chondrex.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling with 2,4,7-Trichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 2,4,7-trichloropyrido[2,3-d]pyrimidine. This procedure is essential for the synthesis of novel substituted pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The protocol outlines the regioselective functionalization of the trichlorinated scaffold, enabling the generation of chemical libraries for screening and lead optimization.
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives showing promise as kinase inhibitors and other therapeutic agents.[1][2][3][4] The ability to selectively introduce a variety of substituents at the C2, C4, and C7 positions via palladium-catalyzed cross-coupling reactions is a powerful tool for structure-activity relationship (SAR) studies.
Regioselectivity in the Suzuki Coupling of Polychlorinated Pyrido[2,3-d]pyrimidines
The Suzuki-Miyaura coupling on polychlorinated nitrogen-containing heterocycles is often regioselective. In systems like 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the reactivity of the halogen atoms is influenced by the electronic effects of the fused pyridine and pyrimidine rings.[5][6] Generally, the C4 and C6 positions are more electron-deficient and thus more susceptible to oxidative addition of the palladium catalyst, making them more reactive towards Suzuki coupling than the C2 position. While a specific study on this compound was not found, based on analogous structures, it is anticipated that the C4 and C7 positions will be more reactive than the C2 position. The precise selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound. The protocol is based on established procedures for structurally related polychlorinated heteroaromatics.[5][6][7][8]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction setup (Schlenk flask, condenser, magnetic stirrer, heating mantle)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (typically 2-10 mol%) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 3:1 to 4:1 ratio). The mixture should be thoroughly degassed by bubbling with an inert gas for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions on related polychlorinated heterocyclic systems, which can be used as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ (1.5) | Toluene | 110 | Varies | 83 (for mono-arylation) | [6] |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol | 110 | Varies | 71-83 (for di-arylation) | [5][6] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ (1.5) | 1,4-Dioxane/H₂O (2:1) | 100 (Microwave) | 0.25 | 81 (for mono-arylation) | [8][9] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ (2) | H₂O/Organic co-solvent | 35 | 0.5-1 | High yields | [10] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Modern Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key classes of modern agrochemicals, including fungicides, insecticides, and herbicides. The information is intended to support research and development in the field of crop protection by offering insights into efficient synthetic routes and the biological activity of these compounds.
Fungicides: Pyrazole Carboxamide Derivatives
Introduction: Pyrazole carboxamide fungicides are a significant class of agricultural fungicides that act as succinate dehydrogenase inhibitors (SDHIs). By targeting the ubiquinone-binding site of the mitochondrial complex II, they disrupt the fungal respiration process, leading to the inhibition of fungal growth.[1][2] This class includes commercially successful products known for their broad-spectrum activity against a variety of plant pathogens.[2]
Signaling Pathway: SDHI Mode of Action
The following diagram illustrates the mechanism by which SDHI fungicides inhibit the mitochondrial respiratory chain.
Caption: Mode of action of Pyrazole Carboxamide (SDHI) fungicides.
Experimental Protocol: Synthesis of a Novel Pyrazole-4-Carboxamide
This protocol outlines a general method for the synthesis of pyrazole-4-carboxamide derivatives, adapted from published procedures.[3]
Step 1: Synthesis of 2-ethoxymethylene acetoacetic ester
-
In a round-bottom flask, dissolve acetoacetic ester and triethyl orthoformate in acetic anhydride.
-
Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 2-ethoxymethylene acetoacetic ester derivative.
Step 2: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture until the cyclization is complete (monitored by TLC).
-
Remove the solvent in vacuo and purify the residue by recrystallization or column chromatography to yield the pyrazole carboxylate.
Step 3: Saponification to Pyrazole-4-carboxylic acid
-
Dissolve the ethyl pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide and heat the mixture to reflux.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the pyrazole-4-carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the pure acid.
Step 4: Formation of Pyrazole-4-carbonyl chloride
-
Suspend the pyrazole-4-carboxylic acid in thionyl chloride.
-
Reflux the mixture until the solid dissolves and the reaction is complete.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
Step 5: Synthesis of Pyrazole-4-carboxamide
-
Dissolve the desired amine in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add the crude pyrazole-4-carbonyl chloride dropwise to the amine solution with stirring.
-
Allow the reaction to proceed at room temperature until completion.
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data: Synthesis Yields and Antifungal Activity
| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [4] |
| Alternaria porri | 2.24 | [4] | |
| Marssonina coronaria | 3.21 | [4] | |
| Cercospora petroselini | 10.29 | [4] | |
| 8j | Alternaria solani | 3.06 | [3] |
| 9ac | Rhizoctonia cerealis | 1.09 - 4.95 | [5] |
| 9cd | Sclerotinia sclerotiorum | 0.72 | [5] |
| Carbendazol (Control) | Rhizoctonia solani | 1.00 | [4] |
| Thifluzamide (Control) | Rhizoctonia cerealis | 23.09 | [5] |
Insecticides: Anthranilic Diamides (e.g., Chlorantraniliprole)
Introduction: Anthranilic diamides are a class of insecticides that act on the ryanodine receptors in insects.[6] This leads to the uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, causing muscle paralysis and ultimately, death of the insect.[6][7] Chlorantraniliprole is a prominent member of this class, exhibiting broad-spectrum activity against a variety of lepidopteran pests.
Signaling Pathway: Ryanodine Receptor Activation
The diagram below illustrates how anthranilic diamides disrupt calcium signaling in insect muscle cells.
Caption: Mode of action of Chlorantraniliprole on the insect ryanodine receptor.
Experimental Protocol: Synthesis of Chlorantraniliprole
This protocol describes a common synthetic route to Chlorantraniliprole, involving the coupling of two key intermediates.[8][9][10]
Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in ethanol under reflux to produce (3-chloropyridin-2-yl)-hydrazine.[8]
-
Cyclization: Condense the resulting hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[8]
-
Bromination and Oxidation: Treat the intermediate with a brominating agent (e.g., phosphorus oxybromide) followed by an oxidation step to form the brominated pyrazole ester.[8]
-
Hydrolysis: Hydrolyze the ester group using sodium hydroxide in aqueous methanol, followed by acidification to precipitate the carboxylic acid intermediate.[8]
Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
-
Synthesize this intermediate through a multi-step process starting from 2-amino-3-methylbenzoic acid or a related precursor, involving chlorination and amidation steps.[8][10]
Final Coupling to Chlorantraniliprole
-
Dissolve 1 equivalent of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in dichloromethane.
-
Add 1.3 equivalents of 1-hydroxybenzotriazole (HOBt).[9]
-
Cool the mixture in an ice bath and add 1 equivalent of N-methyl-3-methyl-2-amino-5-chloro-benzamide.[9]
-
Add 1.3 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with stirring in the ice bath.[9]
-
After 30 minutes, remove the ice bath and continue stirring at room temperature overnight.
-
Wash the reaction mixture with water (3x).
-
Remove the dichloromethane under reduced pressure to yield Chlorantraniliprole.
-
A reported yield for this final step is 91.5%.[9]
Experimental Workflow: Chlorantraniliprole Synthesis
Caption: General workflow for the synthesis of Chlorantraniliprole.
Herbicides: HPPD and PPO Inhibitors
Introduction: Herbicidal action is often achieved by targeting essential plant-specific biochemical pathways. 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and protoporphyrinogen oxidase (PPO) inhibitors are two important classes of "bleaching" herbicides. HPPD inhibitors block the synthesis of plastoquinone and tocopherols, which are vital for carotenoid biosynthesis and protection against oxidative stress.[11][12] PPO inhibitors lead to the accumulation of protoporphyrin IX, a photosensitizing molecule that generates reactive oxygen species in the presence of light, causing rapid cell membrane disruption.[13][14][15]
Signaling Pathways: HPPD and PPO Inhibition
The following diagrams illustrate the modes of action for HPPD and PPO inhibitor herbicides.
Caption: Mode of action of HPPD inhibitor herbicides.
Caption: Mode of action of PPO inhibitor herbicides.
Experimental Protocol: Synthesis of Topramezone (HPPD Inhibitor)
The following protocol is a generalized representation of the synthesis of Topramezone, an HPPD inhibitor herbicide.[10]
-
Intermediate Synthesis: Prepare 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole and 2-methylpyrazol-3-ol through established multi-step synthetic routes.[10]
-
Reaction Setup: In a pressure reactor, charge 3-(3-bromo-2-methyl-6-methylsulfonyl-phenyl)-4,5-dihydroisoxazole, potassium carbonate, and 1,4-dioxane. Reflux and distill off some solvent.
-
Coupling Reaction: Cool the slurry and add 2-methylpyrazol-3-ol, sodium iodide, triphenylphosphine, and additional 1,4-dioxane.
-
Carbonylation: Flush the reactor with carbon monoxide gas, heat to 60°C, and then add a Pd/C catalyst. Increase the temperature to 120°C under a pressure of 15 bar of carbon monoxide and react for 20 hours.
-
Work-up: Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Dilute the concentrated mass with methanol, heat to 60°C, and adjust the pH to 1.5 with hydrochloric acid to precipitate the product. Filter, wash, and dry the solid to obtain Topramezone.
Quantitative Data: Herbicidal Activity
| Compound Class | Compound ID | Target Weed | Activity | Dosage | Reference |
| HPPD Inhibitor | II4 | Various Weeds | High herbicidal activity (pre-emergence) | 150 g ai/ha | |
| PPO Inhibitor | Saflufenacil | Broad-leaved weeds | Rapid foliar burn-down | 18-25 g/ha | [6] |
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments. All chemical syntheses should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. WO2024073023A1 - Compositions including encapsulated bixlozone and non-encapsulated bixlozone - Google Patents [patents.google.com]
- 2. Simultaneous determination of the herbicide bixlozone and its metabolites in plant and animal samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112321466A - Synthetic method of topramezone key intermediate - Google Patents [patents.google.com]
- 5. US20250115560A1 - A new process of saflufenacil production using novel intermediates - Google Patents [patents.google.com]
- 6. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]
- 7. Topramezone (Ref: BAS 670 H) [sitem.herts.ac.uk]
- 8. CN103788083A - Method for preparing herbicide topramezone - Google Patents [patents.google.com]
- 9. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 12. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 13. benchchem.com [benchchem.com]
- 14. TOPRAMEZONE synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitutions on 2,4,7-Trichloropyrido[2,3-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing substitution reactions on the 2,4,7-trichloropyrido[2,3-d]pyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the chlorine atoms on this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: Based on the electronic properties of the pyrido[2,3-d]pyrimidine ring system, the expected order of reactivity for nucleophilic aromatic substitution is C4 > C2 > C7. The C4 and C2 positions are activated by the adjacent nitrogen atoms in the pyrimidine ring, making them more susceptible to nucleophilic attack. The C4 position is generally the most reactive.[1][2] Regioselectivity can be influenced by reaction conditions and the nature of the nucleophile.[1]
Q2: I am observing a mixture of mono-substituted isomers. How can I improve the regioselectivity of my SNAr reaction?
A2: To enhance regioselectivity, consider the following optimization strategies:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the C4-substituted isomer.
-
Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Experimenting with different solvents, such as THF, dioxane, or DMF, may improve selectivity.
-
Base: The strength and nature of the base can impact the nucleophilicity of the attacking species and the stability of intermediates. A weaker base might favor substitution at the most reactive site.
-
Slow Addition: Adding the nucleophile slowly to the reaction mixture can help maintain a low concentration of the nucleophile, which can favor mono-substitution at the most reactive position.
Q3: Can I perform palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, on this scaffold?
A3: Yes, palladium-catalyzed cross-coupling reactions are commonly used to functionalize chloropyrido[2,3-d]pyrimidines.[3][4] The reactivity of the chlorine atoms in these reactions generally follows the order C4 > C2 > C7, similar to SNAr reactions. Careful optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity.[5][6]
Q4: What are some common side reactions to watch out for?
A4: Common side reactions include:
-
Di- or tri-substitution: Especially when using an excess of the nucleophile or at elevated temperatures.
-
Hydrolysis: The chloro groups can be susceptible to hydrolysis, leading to the formation of hydroxypyrido[2,3-d]pyrimidines, particularly in the presence of water and a strong base.[7]
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur as a side reaction.
-
Dehalogenation: Reductive dehalogenation can sometimes be observed as a minor side product in palladium-catalyzed reactions.
Q5: How can I purify my substituted pyrido[2,3-d]pyrimidine product?
A5: Purification is typically achieved through standard techniques such as:
-
Column chromatography: Silica gel is commonly used to separate the desired product from starting materials, reagents, and side products.[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Preparative HPLC: For challenging separations or to achieve high purity, preparative HPLC can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Nucleophile | - Use a stronger base to deprotonate the nucleophile fully. - Consider using a more nucleophilic reagent if possible. |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side product formation using TLC or LC-MS. - Microwave irradiation can sometimes accelerate the reaction and improve yields.[9] |
| Poor Solubility of Starting Materials | - Screen different solvents to ensure all reactants are fully dissolved at the reaction temperature. Common solvents include THF, DMF, and dioxane. |
| Decomposition of Starting Material or Product | - If the starting material or product is unstable at higher temperatures, try running the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to air or moisture. |
Issue 2: Poor Regioselectivity in Mono-substitution Reactions
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions are too Harsh | - Lower the reaction temperature. - Use a milder base. - Reduce the reaction time. |
| Stoichiometry | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile or coupling partner. |
| Steric Hindrance | - If the nucleophile is bulky, it may favor substitution at a less sterically hindered position, potentially leading to a mixture of isomers. Consider using a less bulky nucleophile if the synthetic route allows. |
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh source of palladium catalyst and ligand. - Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.[3][5] For Buchwald-Hartwig amination, specialized phosphine ligands are often necessary.[5][10] |
| Inappropriate Base | - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ for Suzuki reactions, and NaOtBu or LHMDS for Buchwald-Hartwig aminations.[11] |
| Presence of Oxygen | - Thoroughly degas the solvent and reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inhibition of Catalyst | - Certain functional groups on the starting materials can inhibit the catalyst. Ensure starting materials are pure. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective SNAr at the C4-Position
This protocol describes a general method for the mono-substitution of an amine at the C4 position of this compound.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.) and a suitable solvent (e.g., THF, 1,4-dioxane).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol provides a general framework for the Suzuki-Miyaura coupling of an arylboronic acid at the C4 position.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[12]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A generalized experimental workflow for substitutions on this compound.
Caption: A logical troubleshooting workflow for optimizing reaction outcomes.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 2,4,7-Trichloropyrido[2,3-d]pyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,7-trichloropyrido[2,3-d]pyrimidine. The information is designed to address common issues encountered during experimental work, focusing on the formation of side products in nucleophilic aromatic substitution (SNAr) and other common reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for nucleophilic substitution on this compound?
A1: The chlorine atoms on the this compound scaffold exhibit different reactivities towards nucleophilic aromatic substitution (SNAr). The generally accepted order of reactivity is C4 > C2 > C7. The C4 position is the most activated and will typically react first under kinetic control.
Q2: What are the most common side products observed in reactions with this compound?
A2: The most common side products arise from:
-
Regioisomers: Substitution at the less reactive C2 or C7 positions when C4 substitution is desired.
-
Di- and tri-substituted products: Multiple substitutions when only mono-substitution is intended. This occurs when using an excess of the nucleophile or harsher reaction conditions.
-
Hydrolysis products: Replacement of one or more chloro groups with a hydroxyl group, forming the corresponding pyridopyrimidinone(s). This is common if water is present in the reaction mixture.
Q3: How can I favor mono-substitution at the C4 position?
A3: To favor mono-substitution at the C4 position, it is crucial to control the reaction stoichiometry and conditions. Use of approximately one equivalent of the nucleophile, a suitable base, and a polar aprotic solvent at low to moderate temperatures is recommended. Careful monitoring of the reaction progress by TLC or LC-MS is also essential to stop the reaction once the starting material is consumed and before significant di-substitution occurs.
Q4: My reaction is sluggish or not proceeding to completion. What can I do?
A4: If your reaction is slow, consider the following:
-
Increase the temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be aware that this may also lead to the formation of more side products.
-
Use a stronger nucleophile or base: A more reactive nucleophile or a stronger base can accelerate the reaction.
-
Change the solvent: Switching to a more polar aprotic solvent like DMF or DMSO can improve the solubility of the reactants and facilitate the reaction.
-
Consider catalysis: For certain nucleophiles, the use of a catalyst, such as a palladium complex for aminations, can significantly improve the reaction efficiency.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during reactions with this compound.
Issue 1: A mixture of regioisomers is obtained.
| Symptom | Possible Cause | Troubleshooting Steps |
| A mixture of C4- and C2-substituted products is observed. | Reaction conditions are too harsh, leading to a loss of selectivity. | 1. Lower the reaction temperature. 2. Use a milder base. 3. Reduce the reaction time. 4. Consider a solvent with lower polarity. |
| The desired C4-isomer is the minor product. | The nucleophile has a specific affinity for the C2 position, or the reaction is run under thermodynamic control. | 1. Screen different solvents and bases to optimize for kinetic control. 2. For certain nucleophiles, palladium catalysis has been shown to enhance C4 selectivity in related systems. |
Issue 2: Formation of di- and/or tri-substituted products.
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amounts of di- or tri-substituted products are detected by LC-MS or NMR. | Excess nucleophile or prolonged reaction time. | 1. Use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. |
| The reaction is difficult to stop at the mono-substitution stage. | The mono-substituted product is more reactive than the starting material under the reaction conditions. | 1. Employ a less reactive nucleophile if possible. 2. Optimize for lower temperatures and shorter reaction times. 3. Consider a protection-deprotection strategy for the less reactive chloro groups if feasible. |
Issue 3: Presence of hydrolysis byproducts.
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry or NMR indicates the presence of one or more hydroxyl groups on the pyridopyrimidine core. | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Hydrolysis is significant even with anhydrous precautions. | The nucleophile or base is hygroscopic, or the reaction generates water as a byproduct. | 1. Dry the nucleophile and base under vacuum before use. 2. Add a drying agent to the reaction mixture if compatible with the reaction conditions. |
Quantitative Data on Side Product Formation
Obtaining precise quantitative data on side product formation is often challenging as most literature focuses on optimizing the yield of the desired product. The following table provides a qualitative and, where possible, semi-quantitative overview of expected side products under various conditions based on the known reactivity of chloropyrimidines.
| Reaction Type | Nucleophile | Typical Conditions | Desired Product | Common Side Products | Approximate Side Product Yield (if reported) |
| Mono-amination | Primary/Secondary Amine | 1.1 eq. amine, Et3N, THF, rt | 4-amino-2,7-dichloropyrido[2,3-d]pyrimidine | 2-amino-4,7-dichloro isomer, 2,4-diamino-7-chloro product | Isomer ratios can range from 1:1 to 4:1 (C4:C2) without specific optimization. Di-substituted products can be significant with >1.5 eq. of amine. |
| Mono-alkoxylation | Alcohol/NaOR | 1.1 eq. NaOR, THF, 0 °C to rt | 4-alkoxy-2,7-dichloropyrido[2,3-d]pyrimidine | 2-alkoxy-4,7-dichloro isomer, 2,4-dialkoxy-7-chloro product | C4 selectivity is generally high, but C2-isomer can be formed, especially at higher temperatures. |
| Hydrolysis | H2O (adventitious) | SNAr conditions with wet solvent/reagents | (Desired substituted product) | 4-hydroxy-2,7-dichloro-, 2-hydroxy-4,7-dichloro-, and other hydrolyzed species | Can range from trace amounts to being the major product depending on the amount of water present and the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for analogous heterocyclic systems.
Materials:
-
Pyrido[2,3-d]pyrimidine-2,4,7-trione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, place pyrido[2,3-d]pyrimidine-2,4,7-trione (1.0 eq).
-
Add phosphorus oxychloride (10 eq) to the flask.
-
Slowly add N,N-dimethylaniline (1.0 eq) to the mixture through the dropping funnel.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Selective Mono-amination at the C4-Position
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 4-amino-2,7-dichloropyrido[2,3-d]pyrimidine.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in SNAr Reactions
Technical Support Center: Regioselective Functionalization of Pyridopyrimidines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the regioselective functionalization of pyridopyrimidine scaffolds. Pyridopyrimidines are a vital class of N-heterocycles in medicinal chemistry, but their functionalization is often complicated by the electronic properties of the fused ring system.[1][2]
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the synthesis and functionalization of pyridopyrimidine derivatives.
Q1: Why am I observing poor regioselectivity or a mixture of isomers in my C-H functionalization reaction?
A1: Achieving high regioselectivity in C-H functionalization of pyridopyrimidines is a primary challenge due to the fused, electron-deficient nature of the scaffold.[3][4] Several factors contribute to this:
-
Inherent Electronics: Both the pyridine and pyrimidine rings are electron-deficient, which deactivates the system towards traditional electrophilic aromatic substitution and creates multiple potential sites for nucleophilic or radical attack. The nitrogen atoms strongly influence the electron density at adjacent carbons.
-
Competing Reactive Sites: The pyridopyrimidine core has multiple C-H bonds with similar electronic and steric environments, making it difficult for reagents to distinguish between them.[5]
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the reaction's outcome. Transition metal-catalyzed reactions, for instance, can be directed by the coordinating effect of the ring nitrogens.[6][7]
Troubleshooting Steps:
-
Re-evaluate Your Strategy: Direct C-H functionalization may not be the optimal path. Consider a two-step approach, such as selective halogenation followed by a cross-coupling reaction, which offers more precise control.[8][9]
-
Employ Directing Groups: While adding synthetic steps, a directing group can guide a metal catalyst to a specific C-H bond, overriding the inherent reactivity of the heterocycle.[6]
-
Modify Reaction Conditions: Systematically screen solvents, bases, and temperature. In some cases, catalyst-substrate coordination can be minimized by using more sterically hindered ligands or non-coordinating solvents.
Q2: My electrophilic substitution (e.g., nitration, halogenation) is failing or requires extremely harsh conditions. What is the issue?
A2: This is a common problem stemming from the electron-deficient character of the pyridopyrimidine nucleus. Electrophilic aromatic substitution (EAS) reactions, which are central to the functionalization of many aromatic systems, are electronically mismatched for this scaffold. The nitrogen atoms withdraw electron density from the ring system, making it much less nucleophilic and thus unreactive towards electrophiles. Reactions that do proceed often require high temperatures and strong acids, leading to low yields and potential degradation.[8]
Troubleshooting Steps:
-
Activate the Ring: Convert a ring nitrogen to an N-oxide. This makes the ring system more electron-rich and can direct electrophiles to the C2 and C4 positions relative to the N-oxide.[8]
-
Use Alternative Strategies: Instead of EAS, use methods designed for electron-deficient heterocycles. For halogenation, consider strategies involving Zincke imine intermediates for 3-selective halogenation or the use of designed phosphine reagents for 4-selective halogenation, which operate via nucleophilic rather than electrophilic pathways.[10][11][12]
Q3: My transition-metal catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halo-pyridopyrimidine is giving low yields. What are the common causes?
A3: Low yields in cross-coupling reactions involving pyridopyrimidines are frequently due to catalyst inhibition or deactivation. The lone pairs on the nitrogen atoms can coordinate strongly to the transition metal center (e.g., Palladium), disrupting the catalytic cycle.[4][13]
Troubleshooting Steps:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These can often stabilize the catalytic species and minimize unproductive coordination with the substrate's nitrogen atoms.
-
Catalyst Precursor: The choice of palladium precursor can be critical. For example, some palladium(I) or (II) precatalysts may exhibit different reactivity profiles compared to standard Pd(0) sources.[9]
-
Additive Screening: The addition of specific salts or co-solvents can sometimes mitigate catalyst inhibition.
-
Purity of Starting Material: Ensure your halogenated pyridopyrimidine is free of impurities that could poison the catalyst.
Q4: I am attempting a Minisci-type (radical) reaction, but the regioselectivity is poor. How can I improve it?
A4: While the Minisci reaction is a powerful tool for functionalizing electron-deficient heterocycles, regioselectivity can be a significant issue when multiple positions are susceptible to radical attack.[14] The outcome is often a mixture of C2 and C4-substituted products.
Troubleshooting Steps:
-
Install a Blocking Group: A temporary, sterically bulky group can be installed to block one of the reactive sites. For example, a group at the C2 position would encourage radical attack at C4. A recently developed strategy for pyridines uses a maleate-derived blocking group to achieve exquisite C4-selectivity.[14][15]
-
Tune Radical Precursor: The steric and electronic properties of the radical itself can influence the site of attack. A bulkier radical may favor the less sterically hindered position on the pyridopyrimidine core.
-
Optimize Reaction Conditions: The solvent and the method of radical generation (e.g., photoredox vs. chemical initiators) can alter the selectivity profile.
Section 2: Data & Reaction Condition Summaries
The following table summarizes common functionalization strategies and their expected regioselectivity on pyridine and pyrimidine systems, which serves as a guiding principle for the more complex pyridopyrimidine scaffold.
| Reaction Type | Reagents/Catalyst | Typical Regioselectivity | Key Challenges & Considerations | Citations |
| Electrophilic Halogenation | Br₂, FeBr₃, Heat | C3-position (meta) | Harsh conditions required; low yields due to electron-deficient ring. | [12] |
| Halogenation via N-Oxide | NCS, PCl₅, etc. | C2/C4-positions | Requires extra steps for N-oxide formation and subsequent reduction. | [8] |
| 4-Selective Halogenation | Designed Phosphines, Metal Halides | C4-position | Two-step process involving formation of a phosphonium salt intermediate. | [8][16] |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base | On pre-halogenated C4 or C2 | Catalyst inhibition by ring nitrogens; C4 halide is often more reactive than C2. | [9][17] |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | On pre-halogenated positions | Prone to catalyst inhibition; ligand choice is crucial. | [9] |
| Minisci (Radical) Alkylation | AgNO₃, (NH₄)₂S₂O₈ | C2 and C4 positions | Often yields mixtures of regioisomers; may require blocking groups for selectivity. | [14][15] |
| Direct C-H Arylation | Pd(II)/Rh(I) catalysts | C2-position (often) | Requires directing groups or specific catalyst systems to overcome poor reactivity. | [18][19][20] |
Section 3: Key Experimental Protocols
These are generalized procedures intended as a starting point. Researchers must optimize conditions for their specific pyridopyrimidine substrate.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for coupling a boronic acid with a halo-pyridopyrimidine.
Materials:
-
Halo-pyridopyrimidine (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or DMF/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the halo-pyridopyrimidine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting:
-
No Reaction/Low Conversion:
-
Ensure all reagents and solvents are anhydrous and the system is under a strict inert atmosphere.
-
Increase catalyst loading to 5-10 mol%.
-
Screen different ligands (e.g., SPhos, XPhos) that are known to be effective for heteroaromatic couplings.
-
Try a different base (Cs₂CO₃ is often more effective for challenging couplings).
-
-
Product Degradation:
-
Lower the reaction temperature and increase the reaction time.
-
Ensure the base is not too strong for your substrate.
-
Protocol 2: General Procedure for Minisci-Type Decarboxylative Alkylation
This protocol outlines a radical alkylation using a carboxylic acid as the alkyl source.
Materials:
-
Pyridopyrimidine substrate (1.0 equiv)
-
Carboxylic Acid (2.0-4.0 equiv)
-
Catalyst/Initiator System (e.g., AgNO₃ (0.1 equiv) and K₂S₂O₈ (2.0 equiv))
-
Solvent (e.g., MeCN/H₂O or TFA)
Procedure:
-
Dissolve the pyridopyrimidine substrate in the chosen solvent system in a reaction vessel.
-
Add the carboxylic acid, followed by the catalyst (e.g., AgNO₃).
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
Add the initiator (e.g., K₂S₂O₈) portion-wise over 1-2 hours.
-
Stir the reaction at temperature until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and adjust the pH to ~8-9 with a saturated NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting:
-
Poor Regioselectivity:
-
Consider synthesizing a derivative with a blocking group at one of the reactive positions.[14]
-
Experiment with different radical precursors (e.g., alkylboronic acids) which may offer different selectivity.
-
-
Low Yield:
-
Increase the excess of the carboxylic acid and initiator.
-
Ensure the reaction is not exposed to oxygen, which can interfere with radical processes.
-
Section 4: Visual Guides & Workflows
Diagram 1: Functionalization Strategy Workflow
This diagram provides a logical workflow for selecting a regioselective functionalization strategy for a pyridopyrimidine core.
Caption: Decision workflow for regioselective functionalization.
Diagram 2: Catalyst Inhibition by Nitrogen Coordination
This diagram illustrates how the pyridopyrimidine nitrogen can inhibit a palladium catalyst during a cross-coupling cycle.
Caption: Catalyst inhibition via nitrogen coordination.
Diagram 3: Reactivity Map of a Pyrido[2,3-d]pyrimidine Core
This diagram shows the likely sites of attack for different classes of reagents on a generic pyrido[2,3-d]pyrimidine scaffold.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Selective halogenation of pyridines and diazines via unconventional intermediates [mountainscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
avoiding decomposition of 2,4,7-Trichloropyrido[2,3-d]pyrimidine during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of 2,4,7-Trichloropyrido[2,3-d]pyrimidine in chemical reactions, with a focus on preventing its decomposition. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by the following factors:
-
Temperature: While thermally stable up to 250 °C in inert and oxidizing conditions, prolonged exposure to high temperatures, especially in the presence of reactive reagents, can lead to degradation.[1][2][3]
-
pH: Extreme pH conditions, particularly strong bases and acids, can promote hydrolysis of the chloro substituents, leading to the formation of less reactive hydroxy or oxo derivatives. The rate of hydrolysis of similar chlorinated heterocycles is known to increase with pH.
-
Nucleophiles: While the compound is designed to react with nucleophiles, overly harsh nucleophilic conditions or prolonged reaction times can lead to multiple substitutions or side reactions.
-
Light: Exposure to UV light can induce photochemical degradation of chlorinated pyrimidines, leading to the formation of various byproducts.[4]
Q2: What is the recommended way to handle and store this compound to ensure its stability?
A2: To maintain the integrity of this compound, the following handling and storage procedures are recommended:
| Condition | Recommendation |
| Storage Temperature | Keep refrigerated. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air exposure. |
| Light | Protect from light to avoid photochemical degradation. |
| Moisture | Keep the container tightly closed in a dry, well-ventilated place. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. |
Q3: What is the relative reactivity of the three chloro-substituents on the pyrido[2,3-d]pyrimidine core?
A3: Based on studies of the isomeric 2,4,7-trichloropyrido[3,2-d]pyrimidine, the chloro-substituents exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr). The C4 and C2 positions are generally more reactive than the C7 position.[5][6] This allows for selective functionalization at the C4 and C2 positions under milder conditions, while substitution at C7 often requires more forcing conditions, such as higher temperatures or microwave irradiation.[5][6]
Troubleshooting Guides
Issue 1: My reaction mixture is turning dark, and I am observing multiple spots on TLC, indicating decomposition.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for reaction decomposition.
Issue 2: I am not observing any reaction, or the reaction is very sluggish.
If you are facing low reactivity, consider the following points:
| Possible Cause | Suggested Solution |
| Insufficient Temperature | While high temperatures can cause decomposition, some reactions, especially substitutions at the C7 position, may require elevated temperatures or microwave irradiation to proceed at a reasonable rate.[5][6] |
| Inappropriate Solvent | The choice of solvent is crucial. Aprotic polar solvents like THF, DMF, or DME are often effective for SNAr reactions with this substrate.[5] |
| Weak Nucleophile/Base | The nucleophilicity of your reagent and the strength of the base used can significantly impact the reaction rate. Consider using a stronger nucleophile or a more effective base. |
| Catalyst Required | For certain transformations, such as cross-coupling reactions, a suitable catalyst (e.g., a palladium catalyst for Suzuki or Buchwald-Hartwig couplings) is necessary.[5][6] |
Experimental Protocols
The following protocols are adapted from successful syntheses using the closely related 2,4,7-trichloropyrido[3,2-d]pyrimidine and can serve as a starting point for reactions with the [2,3-d] isomer.
Protocol 1: Selective SNAr at the C4-Position with an Amine [5]
This procedure demonstrates the selective substitution at the C4 position.
Caption: Workflow for selective C4-amination.
Protocol 2: Palladium-Catalyzed Suzuki Coupling [5]
This protocol is for the introduction of an aryl group via a Suzuki coupling, which typically occurs at the C2 or C7 position depending on the substrate and conditions.
| Parameter | Value |
| Substrate | C4-substituted-2,7-dichloropyrido[2,3-d]pyrimidine |
| Boronic Acid/Ester | 1.1 eq. |
| Catalyst | Pd(PPh₃)₄ (e.g., 5 mol%) |
| Base | K₂CO₃ (e.g., 2 eq.) |
| Solvent | DME or Toluene/EtOH mixture |
| Temperature | 150 °C (Microwave) |
| Time | 1 h |
Note: The specific conditions, including the choice of catalyst, base, and solvent, may need to be optimized for this compound and the specific coupling partners.
By following these guidelines and troubleshooting steps, researchers can minimize the decomposition of this compound and achieve higher yields and purities in their synthetic endeavors.
References
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of 2-chloropyrimidine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Compound Solubility for Biological Assays
Welcome to the technical support center for troubleshooting compound solubility. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I dilute my stock solution into an aqueous assay buffer?
A1: This is a common issue that often occurs when a compound, highly soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous buffer where its solubility is much lower. The organic solvent molecules disperse into the water, leaving the compound unable to stay in solution, which leads to precipitation.[1] This is a critical issue as the actual concentration of the compound in your assay will be lower than intended, leading to inaccurate results such as underestimated activity.[2][3]
Q2: What is the best initial approach for solubilizing a new or challenging compound?
A2: A systematic, small-scale approach is recommended.[4] Start by testing solubility in a common organic solvent like DMSO.[4] If your experimental system is incompatible with DMSO, other solvents like ethanol or dimethylformamide (DMF) can be considered.[4] The standard practice is to first create a highly concentrated stock solution in the organic solvent and then dilute it into the aqueous buffer for the experiment.[4] Always be mindful of the final solvent concentration in your assay, as it can have its own biological effects.[4]
Q3: What are the consequences of poor compound solubility in my biological assays?
A3: Poor solubility can severely compromise your experimental results. It can lead to:
-
Underestimated Potency: If the compound is not fully dissolved, the concentration available to interact with the target is lower than the nominal concentration, making the compound appear less active than it is.[5][2][3]
-
Inaccurate Structure-Activity Relationships (SAR): Variable and incorrect data due to precipitation can mislead medicinal chemistry efforts.[5][2]
-
Reduced Hit Rates in High-Throughput Screening (HTS): Insoluble compounds are less likely to show activity, leading to lower hit rates.[5]
-
False-Negatives and False-Positives: Precipitates can interfere with assay readouts, causing erroneous results.[6][7]
-
Discrepancies between different assay types, such as enzyme and cell-based assays.[5][2][3]
Q4: My compound won't dissolve even with gentle heating and sonication. What should I do?
A4: If standard methods fail, you may need to employ more advanced formulation strategies. These include using co-solvents, pH adjustment, or adding solubilizing excipients. For particularly difficult compounds, techniques like creating solid dispersions or using lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) might be necessary, although these are more common in later-stage drug development.[8][9][10]
Q5: How should I properly prepare and store stock solutions to maintain solubility?
A5: Proper preparation and storage are critical.
-
Preparation: Use high-purity solvents and accurate weighing techniques.[11] Ensure the compound is fully dissolved before storage; gentle heating or sonication can help.[4]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] Freeze-thaw cycles can lead to water absorption into DMSO stocks, which synergistically enhances compound precipitation.[12]
-
Before Use: When you thaw an aliquot, ensure it comes to room temperature and vortex it gently to redissolve any compound that may have precipitated during freezing.[4]
Q6: What is the difference between kinetic and thermodynamic solubility?
A6:
-
Kinetic Solubility: This measures the concentration of a compound that dissolves in a given time under specific conditions, often mimicking the rapid dilution process in an assay. It's determined by adding a small volume of concentrated DMSO stock to an aqueous buffer and measuring the concentration before it precipitates.[5] This is highly relevant for initial screening assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate for an extended period (24-48 hours).[5] This value is more relevant for later-stage formulation development.[5]
Troubleshooting Guides
Guide 1: Compound Precipitation Upon Dilution
If you observe cloudiness or precipitate when adding your DMSO stock to the aqueous assay buffer, follow these steps:
-
Visual Confirmation: First, confirm that what you are seeing is indeed precipitation. A cloudy or hazy appearance in the well is a strong indicator.
-
Lower the Concentration: The simplest first step is to try a lower final concentration of your compound.[4]
-
Optimize Dilution Protocol: Add the DMSO stock directly to the final assay media with rapid mixing. Avoid intermediate dilutions in aqueous solutions, which can increase the chance of precipitation.[5]
-
Increase Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically 0.1% to 1%). Using a more dilute stock solution to achieve your final concentration will increase the final DMSO percentage, which may help solubility.[1]
-
Employ Solubilizing Agents: If the above steps fail, consider modifying your assay buffer.
Solubility Enhancement Strategies
The following tables summarize common solvents and excipients used to improve compound solubility.
Table 1: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Final Concentration | Cell-Based Assay Compatibility | Enzyme Assay Compatibility | Notes |
| DMSO | 0.1% - 1% | Yes, but can be toxic at higher concentrations. | Yes | Most common initial solvent.[5][13] |
| Ethanol | 0.1% - 2% | Yes, check for specific cell line tolerance. | Yes | Good for moderately hydrophobic compounds. |
| Polyethylene Glycol (PEG 300/400) | 1% - 5% | Generally well-tolerated. | Yes | Can help solubilize highly lipophilic compounds.[13] |
| Glycerol | 1% - 10% | Yes, often used as a cryoprotectant. | Yes | Can be effective and tends to preserve protein stability.[13] |
Table 2: Common Solubilizing Excipients
| Excipient Type | Examples | Mechanism of Action | Typical Final Concentration | Notes |
| Surfactants | Tween® 20/80, Triton™ X-100 | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[8][14] | 0.01% - 0.1% | Very effective but can interfere with some assays or be toxic to cells above the critical micelle concentration.[15] |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's hydrophobic core.[8][16] | 1 - 10 mM | Can effectively increase solubility; may alter the free concentration of the compound available for binding.[16] |
| pH Modifiers | Buffers (Citrate, Phosphate) | For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.[8][15] | Varies | 75% of drugs are basic and 20% are acidic; pH adjustment is a powerful tool for these compounds.[8] |
| Serum Albumin | Bovine Serum Albumin (BSA) | Hydrophobic compounds can bind to albumin, which acts as a carrier protein, increasing solubility. | 0.1% - 1% | Mimics in vivo conditions and is useful for cell-based assays.[15] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Compound
This protocol outlines a general procedure for preparing a 10 mM stock solution in DMSO.
Materials:
-
Compound powder
-
Anhydrous DMSO
-
Volumetric flask (Class A for high accuracy)[11]
-
Analytical balance[11]
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to make the desired volume and concentration (e.g., for 1 mL of a 10 mM solution, Mass (mg) = 10 mmol/L * 1 mL * 1 g/1000 mg * Molecular Weight ( g/mol )).
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask. For accuracy, it's better to weigh an amount close to the target, record the exact weight, and then calculate the precise concentration.[11]
-
Add Solvent: Add approximately 80% of the final volume of DMSO to the flask.
-
Dissolve Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the flask in a water bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C in a water bath while mixing. Avoid excessive heat, which can degrade the compound.[4]
-
-
Bring to Final Volume: Once the compound is completely dissolved and the solution is clear, allow it to return to room temperature. Then, carefully add DMSO to the calibration mark on the volumetric flask.
-
Aliquot and Store: Mix the final solution thoroughly. Distribute the stock solution into single-use, low-binding microcentrifuge tubes and store at -20°C or -80°C.[4]
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to determine the kinetic solubility of a compound, which is highly useful for early drug discovery.
Materials:
-
Test compound(s) dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Nephelometer plate reader
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare Assay Plate: Add the aqueous buffer to the wells of the microplate.
-
Add Compound: Add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final compound concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM). Prepare a dilution series to test a range of concentrations.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing time for potential precipitation to occur.
-
Measure Light Scattering: Place the microplate in the nephelometer and measure the light scattering in each well. An increase in light scattering compared to a buffer/DMSO control indicates the formation of a precipitate.
-
Determine Solubility: The highest concentration of the compound that does not show a significant increase in light scattering is considered its kinetic solubility under those conditions.
Visualizations
Caption: A logical workflow for troubleshooting compound precipitation in biological assays.
Caption: How different excipients improve the solubility of hydrophobic compounds.
Caption: Best practices for preparing and using stock solutions to minimize precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. ziath.com [ziath.com]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Pyridopyrimidine Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of these vital heterocyclic compounds. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of the desired pyridopyrimidine. What are the likely causes and how can I improve conversion?
Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Heterogeneous or reusable catalysts may require regeneration. For acid catalysts, verify that the concentration is appropriate for the reaction scale.[1] The use of nanocatalysts has been shown to improve product yields and reaction rates.[2][3]
-
Reaction Time and Temperature: The reaction may need more time or a moderate temperature adjustment to reach completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[1] In some cases, microwave irradiation can significantly reduce reaction times (from hours to minutes) and increase yields compared to conventional heating.[4]
-
Solvent Choice: The solvent can greatly impact reactant solubility and the reaction rate. While common solvents like ethanol or DMF are often used, exploring other options or even solvent-free conditions has been shown to improve yields for certain substrates.[1][2]
-
Reactant Purity: Verify the purity of your starting materials, as impurities can inhibit the reaction or lead to unwanted side products.
Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?
The formation of side products is a frequent challenge. The type of impurity often depends on the specific synthetic route.
Common Side Products & Solutions:
-
Oxidized Byproducts: Dihydro-intermediates can undergo spontaneous aromatization, especially when exposed to air during the reaction or workup.[5]
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
-
Dimeric Species: In some multi-component reactions, reactive intermediates may react with themselves instead of undergoing the desired intramolecular cyclization.[5]
-
Solutions:
-
Base Selection: Use a weaker base or a precise stoichiometric amount of a stronger base to favor the intramolecular pathway.[5]
-
Temperature Control: Running the reaction at a lower temperature can slow the rate of dimerization relative to the desired cyclization.[5]
-
Order of Addition: Modifying the order in which reagents are added can help trap reactive intermediates before they have a chance to dimerize.[5]
-
-
-
Incompletely Cyclized Intermediates: Multi-step syntheses can sometimes stall, resulting in the isolation of stable, uncyclized intermediates. This may be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.[5]
-
Solution: Ensure sufficient reaction time and temperature. The addition of a Brønsted or Lewis acid catalyst can often facilitate the final cyclization and dehydration steps.[1]
-
-
Hydrolysis Products: If your reactants contain nitrile or ester groups, harsh acidic or basic conditions can cause hydrolysis, leading to unwanted carboxylic acids or amides.[5]
-
Solution: Employ milder reaction conditions or protect sensitive functional groups before proceeding with the synthesis.
-
Q3: My purification process is difficult, and I'm struggling to isolate the final product. What are some effective purification strategies?
Purification of pyridopyrimidine derivatives typically involves standard chromatography or recrystallization techniques.
-
Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and side products. A typical solvent system could be a gradient of hexane and ethyl acetate.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective method for obtaining pure material.[1][6] Washing the filtered solid product with a cold solvent can also help remove impurities.[5]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is critical for maximizing yield and minimizing impurities. The choice of catalyst and energy source can have a profound impact on the outcome.
| Parameter | Conventional Heating | Microwave Irradiation | Nanocatalyst (Solvent-Free) | Typical Yield Range |
| Reaction Time | Hours to overnight (e.g., 8-12 h)[4] | Minutes to a few hours (e.g., 40 min - 2 h)[4] | Varies, often reduced | 27-70%[4] |
| Energy Source | Oil bath, heating mantle | Microwave reactor | Heating mantle | 64-96%[4] |
| Catalyst | Brønsted/Lewis acids, bases[1] | Often catalyst-free or standard catalysts[7] | Magnetic nanoparticles, metal oxides[2][3] | 84-98%[2][3][8] |
| Notes | Standard laboratory setup. | Can lead to rapid heating and sometimes different product selectivity. | Green chemistry approach, often with easy catalyst recovery and reusability.[2][3] | Yields are highly substrate-dependent. |
Visualized Workflows and Pathways
Troubleshooting & Optimization Logic
The following diagram outlines a logical workflow for troubleshooting common issues in pyridopyrimidine synthesis, from identifying the problem to implementing a solution.
Caption: A logical workflow for troubleshooting synthesis impurities.
Competing Reaction Pathways
During synthesis, starting materials can often proceed down multiple pathways. The diagram below illustrates the competition between the desired cyclization to form the pyridopyrimidine core and a common side reaction, such as dimerization.
Caption: Competing pathways: desired product vs. side product.
Key Experimental Protocol: Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol provides a general framework for a one-pot, three-component synthesis, a common strategy for constructing the pyridopyrimidine scaffold.[2][7] Nanocatalysts are often employed in these reactions to improve yields and facilitate greener procedures.[3]
-
Reaction Setup:
-
Reaction Execution:
-
Workup and Isolation:
-
If using a magnetic nanocatalyst, place a magnet on the side of the flask to hold the catalyst while decanting the solution.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product.
-
Wash the collected solid with a cold solvent like ethanol to remove soluble impurities.[1]
-
-
Purification:
Caption: Experimental workflow for a three-component synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 4. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorinated heterocyclic compounds. The information is designed to offer practical solutions to common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of chlorinated heterocyclic compounds?
A1: Impurities can arise from several sources, including unreacted starting materials, by-products from side reactions, and degradation of the target molecule. Common impurities include:
-
Over-chlorinated or under-chlorinated analogs: Depending on the reaction conditions, you may see species with additional chlorine atoms or isomers where chlorination occurred at a different position.
-
Unreacted starting materials: Incomplete reactions can leave starting materials that need to be removed.
-
Solvent-related impurities: Residual solvents used in the reaction or purification steps can be present in the final product.[1]
-
Reagents and catalysts: Traces of reagents, ligands, or catalysts used in the synthesis may carry through the workup.[2]
-
Hydrolysis products: Chlorinated heterocycles can be susceptible to hydrolysis, leading to the formation of corresponding hydroxy derivatives, especially during aqueous workup or purification in the presence of water.
-
Ring-opened products: Under certain conditions, the heterocyclic ring can undergo cleavage, leading to various degradation products.
Q2: How do I choose the best purification technique for my chlorinated heterocyclic compound?
A2: The optimal purification technique depends on the physicochemical properties of your compound and its impurities, as well as the scale of your purification.
-
Recrystallization: This is a cost-effective method for purifying solid compounds. It is ideal when your target compound has significantly different solubility in a particular solvent at high and low temperatures compared to its impurities.[3]
-
Liquid-Liquid Extraction (LLE): LLE is useful for separating compounds based on their differential solubility in two immiscible liquids. It is often used as a preliminary purification step to remove acidic or basic impurities.[4]
-
Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating complex mixtures, isomers, and removing trace impurities.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations or when high purity is essential, preparative HPLC offers the highest resolution.[5]
Q3: My chlorinated heterocyclic compound seems to be degrading during purification. What can I do to minimize this?
A3: The stability of chlorinated heterocycles can be a significant challenge. Here are some strategies to minimize degradation:
-
Avoid high temperatures: If your compound is thermally labile, use purification methods that can be performed at or below room temperature.
-
Control pH: Some chlorinated heterocycles are sensitive to acidic or basic conditions. Maintain a neutral pH during workup and purification whenever possible.
-
Use inert atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize exposure to silica gel: Acidic sites on silica gel can sometimes cause degradation of sensitive compounds. You can neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent or use a different stationary phase like alumina.[6]
-
Work quickly: Minimize the time your compound is in solution or on a chromatography column to reduce the opportunity for degradation.[6]
Troubleshooting Guides
Recrystallization
Problem: My compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated.[7]
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]
-
Re-heat the solution and add a small amount of a "good" solvent (one in which the compound is more soluble) to reduce the supersaturation, then allow it to cool slowly.[7]
-
Consider using a different solvent or a mixed solvent system with a lower boiling point.[8]
-
Problem: I have a low recovery of my purified compound.
-
Possible Cause:
-
Using too much solvent during dissolution.[9]
-
The compound is too soluble in the chosen solvent even at low temperatures.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve your compound.[9]
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Pre-heat your filtration apparatus to prevent premature crystallization during hot filtration.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.[10]
-
Liquid-Liquid Extraction
Problem: I'm not getting good separation between the organic and aqueous layers.
-
Possible Cause:
-
The densities of the two phases are too similar.
-
Formation of an emulsion.
-
-
Solution:
-
Add brine (saturated NaCl solution) to the separatory funnel. This will increase the polarity and density of the aqueous phase, often breaking emulsions and improving separation.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking to prevent emulsion formation.
-
If an emulsion persists, try filtering the mixture through a pad of Celite.
-
Problem: My compound is not extracting into the organic layer.
-
Possible Cause:
-
The organic solvent is not appropriate for your compound's polarity.
-
The pH of the aqueous layer is not optimal for extracting your compound.
-
-
Solution:
-
Choose an organic solvent that has a similar polarity to your compound ("like dissolves like").
-
If your compound is acidic or basic, adjust the pH of the aqueous layer to neutralize it, making it more soluble in the organic phase. For basic heterocyles, basify the aqueous layer. For acidic heterocycles, acidify the aqueous layer.[11]
-
Column Chromatography
Problem: My compound is streaking or tailing on the column.
-
Possible Cause:
-
The compound is not very soluble in the eluent.
-
Interactions between a basic compound and acidic silica gel.
-
The column is overloaded.
-
-
Solution:
-
Choose a more polar eluent system to improve solubility.
-
For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[6]
-
Reduce the amount of crude material loaded onto the column.
-
Problem: I have poor separation of my compound from an impurity.
-
Possible Cause:
-
The eluent system is not optimized.
-
The stationary phase is not suitable.
-
-
Solution:
-
Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (a ΔRf of at least 0.2).
-
Use a shallower solvent gradient during elution to improve resolution.
-
Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.[5]
-
Data Presentation
Table 1: Common Recrystallization Solvents for Chlorinated Heterocyclic Compounds
| Heterocyclic Core | Recommended Solvents | Notes |
| Pyridine | Ethanol, Methanol, Toluene, Hexane/Ethyl Acetate | Alcohols are often effective for aromatic compounds.[12] |
| Quinoline | Ethanol, Methanol, Dichloromethane | Can also be purified via salt formation and crystallization.[13] |
| Benzimidazole | Ethanol/Water mixtures | The ratio of ethanol to water can be adjusted to optimize solubility.[14] |
| Indole | Ethanol, Acetic Acid, Ethyl Acetate/Hexane | Purification often involves chromatography prior to recrystallization.[6] |
| Triazine | Acetone, Acetonitrile | Often requires chromatographic purification. |
Table 2: Troubleshooting HPLC Purification of Chlorinated Heterocyclic Isomers
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Mobile phase not optimized. | Adjust the gradient slope or switch the organic modifier (e.g., from acetonitrile to methanol).[13] |
| Unsuitable stationary phase. | Try a column with a different chemistry (e.g., phenyl-hexyl or a polar-embedded phase). For enantiomers, a chiral stationary phase is necessary.[15] | |
| Peak Tailing | Secondary interactions with silica. | Add a basic modifier like triethylamine (TEA) to the mobile phase for basic analytes.[13] |
| Mobile phase pH is close to the pKa of the analyte. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[13] | |
| High Backpressure | Column frit or packing is blocked. | Filter samples and mobile phases. Back-flush the column according to the manufacturer's instructions.[5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude chlorinated heterocyclic compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube; a good solvent will dissolve the compound when hot but not at room temperature.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Liquid-Liquid Extraction for a Basic Chlorinated Heterocycle
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.[16]
-
Separation: The basic chlorinated heterocyclic compound will be protonated and move into the aqueous layer. Drain the organic layer, which contains neutral and acidic impurities.
-
Basification: To the aqueous layer in the separatory funnel, add a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). This will deprotonate your compound, making it soluble in an organic solvent again.[16]
-
Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel. Shake gently and allow the layers to separate. Your purified basic compound should now be in the organic layer.
-
Drying and Concentration: Drain the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: General Flash Column Chromatography
-
TLC Analysis: Develop a TLC system that gives your target compound an Rf value of approximately 0.2-0.4 and separates it well from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble in the eluent, you can perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified chlorinated heterocyclic compound.
Visualizations
References
- 1. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dechlorination | Chlorine | Chloramines [waterprofessionals.com]
- 3. mt.com [mt.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Occurrence and removal of chloro-s-triazines in water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Liquid-liquid extraction [scioninstruments.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used method involves the chlorination of a dihydroxy- or trihydroxy-pyrido[2,3-d]pyrimidine precursor. A common starting material is 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, which is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield the desired 2,4,7-trichlorinated product.
Q2: What are the critical reaction parameters to control during the chlorination step?
A2: The key parameters to monitor and control are reaction temperature, reaction time, and the stoichiometry of the chlorinating agent.[1] Insufficient temperature or time may lead to incomplete reaction, while excessive heat can promote the formation of side products. The amount of POCl₃ should be carefully optimized to ensure complete conversion without unnecessary excess that can complicate the workup procedure.[1]
Q3: What are some common challenges encountered during the scale-up of this synthesis?
A3: Scaling up the synthesis of this compound can present challenges related to batch-to-batch variability, which can be influenced by the quality of raw materials, precise control of reaction conditions, and consistent work-up procedures. The exothermic nature of quenching excess POCl₃ is a significant safety concern during large-scale preparations and requires careful management.[1] Solvent-free or low-solvent conditions with equimolar POCl₃ have been explored for larger scale reactions to mitigate some of these issues.[1]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A reported method indicates a purity of 96% can be achieved after flash chromatography, with LC-MS analysis showing the expected molecular ion peak.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient temperature or reaction time. | Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider increasing the reaction temperature or extending the reaction time. |
| Degradation of the product during workup. | Ensure the quenching of the reaction mixture with ice is performed slowly and with vigorous stirring to control the exotherm. Maintain a low temperature during the initial stages of the workup. | |
| Sub-optimal stoichiometry of reagents. | Carefully control the molar equivalents of the chlorinating agent and base. An excess of base can sometimes lead to side reactions. | |
| Impure Product (Multiple Spots on TLC/HPLC) | Incomplete chlorination. | This will result in the presence of partially chlorinated intermediates (e.g., dichloro-hydroxy-pyrido[2,3-d]pyrimidine). Optimize reaction time and temperature to drive the reaction to completion. |
| Formation of byproducts from side reactions. | Overheating can lead to decomposition or polymerization. Ensure precise temperature control. The presence of water can lead to the formation of oxo-derivatives; ensure all reagents and solvents are anhydrous. | |
| Hydrolysis of the product during workup. | The trichloro product can be sensitive to hydrolysis. Work up the reaction in a timely manner and use appropriate organic solvents for extraction to minimize contact with aqueous phases. Neutralize acidic conditions promptly but carefully. | |
| Difficult Product Isolation | Product is an oil or fails to crystallize. | This is often due to the presence of impurities. Purify the crude product using column chromatography on silica gel. Ensure the product is thoroughly dried under vacuum to remove residual solvents which can inhibit crystallization. |
| Product is soluble in the workup solvent. | If the product shows some solubility in the aqueous phase, perform multiple extractions with a suitable organic solvent to maximize recovery. |
Experimental Protocols
Protocol 1: Synthesis of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Starting Material)
This is a generalized procedure based on common methods for the synthesis of related pyrido[2,3-d]pyrimidinones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-amino-5-chlorouracil (1 equivalent), an appropriate three-carbon synthon such as malic acid or a derivative (1.1 equivalents), and a dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid.
-
Reaction: Heat the mixture to a temperature between 100-140 °C. The optimal temperature will depend on the specific reagents used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The solid precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Protocol 2: Synthesis of this compound
This protocol is adapted from a known synthetic procedure.
-
Reaction Setup: To a stirred, anhydrous toluene suspension of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in an inert atmosphere, slowly add diisopropylethylamine (3 equivalents).
-
Heating: Heat the reaction mixture to 70 °C and maintain for 30 minutes.
-
Cooling and Reagent Addition: Subsequently, cool the mixture to room temperature and add phosphorus oxychloride (POCl₃, 3 equivalents).
-
Chlorination: Heat the reaction mixture to 100 °C for 2.5 hours.
-
Workup: After cooling, suspend the crude product in ethyl acetate (EtOAc) and filter through a thin pad of diatomaceous earth. Concentrate the filtrate under vacuum to obtain a brown oil.
-
Purification: Dissolve the oily residue in dichloromethane (CH₂Cl₂) and stir with silica gel for 30 minutes. Filter off the silica gel and concentrate the filtrate. Purify the crude product by flash chromatography on silica gel to afford this compound. A reported yield for this step is 48% with a purity of 96%.
Data Presentation
Table 1: Summary of Reaction Conditions for the Chlorination Step
| Parameter | Condition |
| Starting Material | 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| Reagents | Phosphorus oxychloride (POCl₃), Diisopropylethylamine |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 2.5 hours |
| Reported Yield | 48% |
| Reported Purity | 96% (by LC-MS) |
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for low yield/purity.
References
Validation & Comparative
Comparative Biological Activities of 2,4,7-Trichloropyrido[2,3-d]pyrimidine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the diverse biological activities of substituted pyrido[2,3-d]pyrimidine derivatives, with a focus on their potential as therapeutic agents.
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1] The parent compound, 2,4,7-trichloropyrido[2,3-d]pyrimidine, serves as a versatile synthetic intermediate for the development of a multitude of derivatives with potent pharmacological properties. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and kinase-inhibiting agents.[2][3] This guide provides a comparative analysis of the biological activities of various 2,4,7-trisubstituted pyrido[2,3-d]pyrimidine analogues, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
A primary focus of research on pyrido[2,3-d]pyrimidine derivatives has been their potent anticancer activity.[4][5] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and target key signaling pathways often dysregulated in cancer.[4][6]
Cytotoxicity Against Cancer Cell Lines
Numerous studies have evaluated the in vitro cytotoxicity of pyrido[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, demonstrating the broad-spectrum anticancer potential of this class of compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 2-Arylidene hydrazinyl-5-(4-chlorophenyl)-7-thienyl | PC-3 (Prostate) | 1.54 | [5] |
| A-549 (Lung) | 3.36 | [5] | ||
| 6b | 2-(4-Chlorobenzylidene)hydrazinyl-5-(4-chlorophenyl)-7-thienyl | PC-3 (Prostate) | 0.01 | [4][5] |
| 8d | Tricyclic derivative | MCF-7 (Breast) | 0.01 | [4][5] |
| Series 2 | Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | A-549 (Lung) | Variable | [7] |
| 8a | 4-(OCH3)-phenyl substituted | PC-3 (Prostate) | 7.98 | [7] |
| 9a | Hydrazinyl derivative | PC-3 (Prostate) | 9.26 | [7] |
| Series 3 | 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one derivatives | NCI-H460 (Lung) | Variable | [2] |
| HepG2 (Liver) | Variable | [2] | ||
| HCT-116 (Colon) | Variable | [2] | ||
| Compound 4 | N-cyclohexyl nicotinamide derivative | MCF-7 (Breast) | 0.57 | [1][8] |
| HepG2 (Liver) | 1.13 | [1][8] | ||
| Compound 11 | Pyridotriazine derivative | HepG2 (Liver) | 0.99 | [1][8] |
| MCF-7 (Breast) | 1.31 | [1][8] |
Kinase Inhibition
A significant mechanism underlying the anticancer activity of pyrido[2,3-d]pyrimidine derivatives is their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[9][10]
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| 2,4,7-Trisubstituted pyrido[3,2-d]pyrimidine Series | PI3Kα | 3 - 10 | [11] |
| mTOR | Variable | [11] | |
| Compound 4 | PIM-1 | 11.4 | [8] |
| Compound 10 | PIM-1 | 17.2 | [8] |
| Compound 65 | CDK6 | 115.38 | [10] |
| Compound 66 | CDK6 | 726.25 | [10] |
| PD173074 | FGFR1 | 21.5 | [9] |
| VEGFR2 | ~100 | [9] | |
| 2-anilino-pyrido[2,3-d]pyrimidine derivative | c-Src | <10 | [9] |
| Oxopyrido[2,3-d]pyrimidine derivative (24) | EGFR (L858R/T790M) | 10 | [9] |
Antimicrobial Activity
Beyond their anticancer effects, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[12][13][14]
| Compound ID | Microbial Strain | MIC (µmol/mL) | Reference |
| 14 | Bacteria | 1 - 2 | [15] |
| Fungi | 1 - 3 | [15] | |
| 7a, 7d, 9a, 9d | Various Bacteria & Fungi | Higher than cefotaxime and fluconazole | [14] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3, A-549) are plated in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.[16]
-
Compound Treatment: The pyrido[2,3-d]pyrimidine derivatives are serially diluted in cell culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for 48-72 hours.[16]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[16]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are seeded in a 6-well plate and treated with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).[16]
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, followed by incubation in the dark.[16]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.[16]
-
Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight.[16]
-
Staining: Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.[16]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[16]
In Vitro Kinase Assay
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are combined in a reaction buffer.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence polarization, or ELISA-based techniques.[9]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Apoptosis Induction Pathway
Many pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4][5] This is often achieved through the intrinsic or extrinsic pathways, characterized by the activation of caspases, upregulation of pro-apoptotic proteins like Bax and p53, and downregulation of anti-apoptotic proteins like Bcl-2.[4][5]
Caption: Apoptosis induction by pyrido[2,3-d]pyrimidine derivatives.
Kinase Inhibition Signaling Cascade
The inhibition of protein kinases is another key mechanism of action. By blocking the activity of kinases such as CDKs, EGFR, PI3K, and mTOR, these derivatives can halt the cell cycle and inhibit tumor growth and proliferation.[3][4]
Caption: Inhibition of key kinase signaling pathways.
General Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing the anticancer potential of novel pyrido[2,3-d]pyrimidine derivatives typically follows a standardized workflow.
Caption: Workflow for anticancer drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Pyridopyrimidine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of pyridopyrimidine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases: PI3K/mTOR, PIM-1, and EGFR. The information is compiled from recent studies to aid in the rational design of novel and potent therapeutic agents.
Comparative Inhibitory Activity of Pyridopyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of various pyridopyrimidine derivatives against their respective kinase targets and cancer cell lines. The data highlights how structural modifications on the pyridopyrimidine core influence their potency and selectivity.
Table 1: Pyridopyrimidine Derivatives as PI3K/mTOR Inhibitors
| Compound | R² Substituent | R⁷ Substituent | PI3Kα IC₅₀ (nM)[1] | mTOR IC₅₀ (nM)[1] | Selectivity Index (mTOR/PI3Kα)[1] |
| 1 | 3-hydroxyphenyl | H | 19 | 37 | 1.9 |
| 5 | 3-hydroxyphenyl | -CH=CH₂ | 10 | 110 | 11 |
| 19 | 3-hydroxyphenyl | -CH₂OH | 4 | 56 | 14 |
| 21 | 3-hydroxyphenyl | -CH₂OCH₃ | 3 | 31 | 10.3 |
| 32 | 3-hydroxyphenyl | -CH₂-N(CH₃)₂ | 8 | >1000 | >125 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Pyridopyrimidine Derivatives as PIM-1 Kinase Inhibitors
| Compound | R⁴ Substituent | R⁵ Substituent | PIM-1 IC₅₀ (nM) |
| SKI-O-068 | (3-(trifluoromethyl)phenyl)amino | (4-aminocyclohexyl)amino | 123 ± 14[2][3][4][5] |
| Compound 4 | Thioamide derivative | Cyclohexyl | 0.57 µM (against MCF-7 cells)[6] |
| Compound 11 | Triazine derivative | Cyclohexyl | 1.31 µM (against MCF-7 cells)[6] |
IC₅₀ values for compounds 4 and 11 are reported as cytotoxicity against a cancer cell line, indicating their cellular potency.
Table 3: Pyridopyrimidine Derivatives as EGFR Inhibitors
| Compound | Scaffold | Substituents | EGFR IC₅₀ (nM)[7] |
| 5 | Tetrahydropyrido[4,3-d]pyrimidine | Various anilines | 12[7] |
| 6 | Tetrahydropyrido[4,3-d]pyrimidine | Various anilines | 9[7] |
| 7 | Tetrahydropyrido[4,3-d]pyrimidine | Various anilines | 8[7] |
| 10 | Tetrahydropyrido[4,3-d]pyrimidine | Various anilines | 8[7] |
| 22 | Pyrido[3,4-d]pyrimidine | 4,6-disubstituted | 0.1[7] |
| 23 | Pyrido[3,4-d]pyrimidine | 4,6-disubstituted | 0.1[7] |
| 42 | Pyrido[3,4-d]pyrimidine | 2,4,6-trisubstituted | 1.1 (L858R), 34 (L858R/T790M), 7.2 (L858R/T790M/C797S)[7] |
| 99 | Pyrido[2,3-d]pyrimidine | Cyclobutyl at C7 | 80[7] |
Note: The EGFR IC₅₀ values for compound 42 are against different mutant forms of the enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer appropriate for the specific enzyme (e.g., for PI3Kα: 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[8].
-
Dilute the kinase enzyme to a predetermined concentration in the kinase buffer.
-
Prepare a solution of the substrate (e.g., a specific peptide or lipid like PIP₂) and ATP at a concentration near the Kₘ for the kinase.
-
Prepare serial dilutions of the test compounds in DMSO, then further dilute in kinase buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add a small volume of the diluted test compound or DMSO (vehicle control).
-
Add the diluted kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
-
Detection :
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal. The intensity of the light is proportional to the kinase activity.
-
Alternatively, for radioactive assays, γ-³²P-labeled ATP is used, and the incorporation of the radioactive phosphate into the substrate is measured[9].
-
-
Data Analysis :
-
Subtract the background signal (no enzyme) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a known inhibitor or no ATP control (0% activity).
-
Calculate the IC₅₀ value, the concentration of the inhibitor that reduces kinase activity by 50%, by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[10].
-
Cell Seeding :
-
Culture cancer cells in appropriate media and conditions.
-
Harvest the cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis :
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, by plotting the data on a dose-response curve.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these inhibitors.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridopyrimidines.
PIM-1 Kinase Signaling Pathway
Caption: PIM-1 kinase signaling pathway and its inhibition by pyridopyrimidine derivatives.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel compounds.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 3. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
A Comparative Analysis of Pyridopyrimidine Isomers in Oncology Research
A deep dive into the structure-activity relationships and therapeutic potential of pyridopyrimidine isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide to this promising class of compounds.
Pyridopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. Their isomeric forms, arising from the different fusion patterns of the pyridine and pyrimidine rings, exhibit distinct pharmacological profiles, particularly in the realm of oncology. This guide provides a comparative analysis of the anticancer activities of various pyridopyrimidine isomers, supported by experimental data, detailed protocols, and a visualization of a key signaling pathway they modulate.
Isomeric Scaffolds at a Glance
The four main isomers of pyridopyrimidine are pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine, alongside the related pyrido[1,2-a]pyrimidine scaffold. Each of these core structures provides a unique three-dimensional arrangement of nitrogen atoms and substituent vectors, leading to differential interactions with biological targets. The pyrido[2,3-d]pyrimidine isomer, in particular, has been extensively studied and has given rise to a number of potent kinase inhibitors.[1][2]
Comparative Biological Activity
The anticancer activity of pyridopyrimidine derivatives is often attributed to their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling pathways frequently dysregulated in cancer. The following table summarizes the reported inhibitory activities (IC50 values) of various pyridopyrimidine isomers against different cancer cell lines and kinases.
| Isomer Scaffold | Compound/Derivative | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Pyrido[1,2-a]pyrimidine | Derivative 14i | SHP2 (enzymatic) | 0.104 | [3] |
| Kyse-520 (esophageal) | 1.06 | [3] | ||
| NCI-H358 (lung) | - | [3] | ||
| MIA-PaCa2 (pancreatic) | - | [3] | ||
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFRL858R/T790M | 0.013 | [2] |
| H1975 (lung) | - | [2] | ||
| Compound 6b | PC-3 (prostate) | - | [4] | |
| Compound 8d | MCF-7 (breast) | - | [4] | |
| Compound 4 | MCF-7 (breast) | 0.57 | [5] | |
| HepG2 (liver) | 1.13 | [5] | ||
| PIM-1 Kinase | 0.0114 | [6] | ||
| Compound 10 | PIM-1 Kinase | 0.0172 | [6] | |
| Pyrido[3,2-d]pyrimidine | Compound S5 | PI3Kδ (enzymatic) | 0.00282 | [7] |
| SU-DHL-6 (lymphoma) | 0.035 | [7] | ||
| Compound 10a | PC3 (prostate) | 0.013 ± 0.0058 | [8] | |
| Compound 10b | A549 (lung) | - | [8] | |
| Compound 10c | MCF-7 (breast) | - | [8] | |
| Compound 10d | Colo-205 (colon) | - | [8] | |
| Compound 10e | PC3, A549, MCF-7, Colo-205 | Potent activity | [8] | |
| Pyrido[3,4-d]pyrimidine | Compound 30 | MGC803 (gastric) | 0.59 | [9] |
| Pyrido[4,3-d]pyrimidine | Compound 5i | KB (oral) | 0.48 | [10] |
| CNE2 (nasopharyngeal) | 0.15 | [10] | ||
| MGC-803 (gastric) | 0.59 | [10] |
Key Signaling Pathway: PI3K/Akt/mTOR
Many pyridopyrimidine derivatives exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its overactivation is a common feature in many cancers. The following diagram illustrates the key components of this pathway and indicates the points of inhibition by pyridopyrimidine-based kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridopyrimidine derivatives.
Experimental Protocols
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Pyridopyrimidine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the pyridopyrimidine compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.[11][12][13]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Gently shake the plates for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal suggests inhibition.
Materials:
-
384-well white, flat-bottom assay plates
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Pyridopyrimidine test compounds
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of the pyridopyrimidine test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds and controls (vehicle and positive control inhibitor) to the wells of the 384-well plate.
-
Prepare a kinase reaction mixture containing the assay buffer, the kinase enzyme, and the peptide substrate.
-
Dispense the kinase reaction mixture into each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The comparative analysis of pyridopyrimidine isomers reveals a rich and diverse landscape of anticancer activity. The pyrido[2,3-d]pyrimidine scaffold has been a particularly fruitful starting point for the development of potent kinase inhibitors. However, other isomers such as pyrido[3,2-d]pyrimidine and pyrido[4,3-d]pyrimidine also demonstrate significant and, in some cases, highly potent and selective activities. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of oncology drug discovery, facilitating the rational design and evaluation of novel pyridopyrimidine-based therapeutics. Further exploration of the structure-activity relationships within each isomeric class will undoubtedly lead to the discovery of new and improved anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Selectivity of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of kinase inhibitor discovery, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for numerous potent and selective therapeutic candidates. This guide offers a comparative cross-reactivity profiling of inhibitors derived from the versatile 2,4,7-trichloropyrido[2,3-d]pyrimidine intermediate. By examining their performance against a panel of kinases, this document provides researchers, scientists, and drug development professionals with crucial data to inform inhibitor selection and guide future design strategies.
Executive Summary
This guide presents a detailed analysis of the cross-reactivity profiles of two distinct classes of inhibitors derived from the this compound scaffold. Firstly, we examine a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines engineered as dual PI3K/mTOR inhibitors. Secondly, for a broader perspective on selectivity, we analyze the well-characterized pyrido[2,3-d]pyrimidine-based inhibitor, PD173074, which targets the Fibroblast Growth Factor Receptor (FGFR) family. The data underscores the chemical tractability of the core scaffold and its potential to yield inhibitors with diverse selectivity profiles, ranging from highly targeted to multi-kinase inhibitory activities.
Data Presentation: Quantitative Inhibitor Profiling
The inhibitory activity of the compounds is presented in the following tables, summarizing their half-maximal inhibitory concentrations (IC50) against various kinases.
Table 1: Inhibitory Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Derivatives against PI3Kα and mTOR.
| Compound Entry | C-7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Reference Cmpd 1 | (Unsubstituted) | 19 | 37 |
| 6 | Methyl | 10 | 19 |
| 8 | Ethyl | 3 | 11 |
| 9 | n-Propyl | 4 | 14 |
| 11 | Hydroxymethyl | 8 | 25 |
| 12 | Methoxymethyl | 7 | 15 |
| 13 | (Morpholin-4-yl)methyl | 4 | 12 |
Data adapted from a study on novel PI3K/mTOR inhibitors. The core structure includes 2-(3-hydroxyphenyl) and C-4-morpholine groups.
Table 2: Cross-Reactivity Profile of PD173074.
| Kinase Target | PD173074 IC50 (nM) |
| FGFR1 | 21.5 - 25 |
| FGFR3 | 5 |
| VEGFR2 | ~100 |
| PDGFR | 17600 |
| c-Src | 19800 |
| EGFR | >50000 |
| InsR | >50000 |
| MEK | >50000 |
| PKC | >50000 |
This data highlights the high selectivity of PD173074 for FGFRs over other tested kinases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an inhibitor against a target kinase.
Materials:
-
Recombinant kinase
-
Specific peptide substrate
-
Test compound (solubilized in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the appropriate signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound to the desired starting concentration in the kinase assay buffer.
-
Kinase Reaction Setup: To the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This step typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrido[2,3-d]pyrimidine-based inhibitors and a typical experimental workflow for their characterization.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition by PD173074.
Caption: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.
A Comparative Guide to the Synthetic Efficiency of Routes to 2,4,7-Trichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2,4,7-Trichloropyrido[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The efficiency of different synthetic strategies is evaluated based on reaction yields, conditions, and starting materials. This document aims to assist researchers in selecting the most suitable method for their specific needs, balancing factors such as yield, cost, and experimental complexity.
Summary of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are outlined below. Route A is a well-documented method involving the chlorination of a trione precursor, while Route B presents a plausible alternative approach commencing from 2-aminonicotinic acid.
| Parameter | Route A: Chlorination of Pyrido[2,3-d]pyrimidine-2,4,7-trione | Route B: From 2-Aminonicotinic Acid (Proposed) |
| Starting Material | Pyrido[2,3-d]pyrimidine-2,4,7-trione | 2-Aminonicotinic Acid |
| Key Reagents | Phosphorus oxychloride, Phosphorus pentachloride | Urea, Phosphorus oxychloride |
| Reaction Conditions | Microwave irradiation, 160 °C | Step 1: 160-190 °C; Step 2: 110-160 °C |
| Reaction Time | 2 hours | Step 1: 4-6 hours; Step 2: 6 hours |
| Reported Yield | 65%[1] | Not experimentally determined |
| Purification | Flash chromatography[1] | Likely requires chromatographic purification |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes discussed.
Caption: Comparative flow of synthetic routes.
Experimental Protocols
Route A: Chlorination of Pyrido[3,2-d]pyrimidine-2,4,7-trione
This established method provides a direct route to the target compound from its trione precursor.
Step 1: Synthesis of 2,4,7-Trichloropyrido[3,2-d]pyrimidine [1]
-
Materials:
-
Pyrido[3,2-d]pyrimidine-2,4,7-trione (1.0 g, 6.13 mmol)
-
Phosphorus oxychloride (10 mL)
-
Phosphorus pentachloride (7.65 g, 36.78 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
-
Procedure:
-
To a solution of Pyrido[3,2-d]pyrimidine-2,4,7-trione (1.0 g, 6.13 mmol) in phosphorus oxychloride (10 mL), add phosphorus pentachloride (7.65 g, 36.78 mmol).
-
Heat the mixture using microwave irradiation at 160 °C for 2 hours.
-
After cooling, dissolve the crude product in CH₂Cl₂ (100 mL) and pour it into ice.
-
Stir the mixture at room temperature for 6 hours.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with water (2 x 20 mL).
-
Dry the organic layer over MgSO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (CH₂Cl₂/petroleum ether, 5/5) to afford 2,4,7-Trichloropyrido[3,2-d]pyrimidine as a yellow solid (0.934 g, 65% yield).
-
Route B: Proposed Synthesis from 2-Aminonicotinic Acid
This proposed route offers an alternative starting point, which may be advantageous depending on the availability and cost of the initial materials. The efficiency of this route has not been experimentally verified.
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione (Intermediate 2) [2]
-
Materials:
-
2-Aminonicotinic acid
-
Urea
-
-
Proposed Procedure:
-
A mixture of 2-aminonicotinic acid and urea is heated at 160-190 °C for 4-6 hours.
-
The reaction progress would be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture would be cooled, and the solid product would be isolated, potentially by trituration with a suitable solvent and filtration.
-
Step 2: Chlorination of Pyrido[2,3-d]pyrimidine-2,4-dione (to yield 2,4-Dichloropyrido[2,3-d]pyrimidine) [2]
-
Materials:
-
Pyrido[2,3-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
-
Proposed Procedure:
-
The intermediate from Step 1 is refluxed in phosphorus oxychloride at approximately 110-160 °C for 6 hours.
-
After the reaction is complete, the excess POCl₃ would be removed under reduced pressure.
-
The residue would then be carefully quenched with ice water and neutralized.
-
The crude product would be extracted with an organic solvent, dried, and purified, likely via column chromatography.
-
Disclaimer: Route B is a proposed synthetic pathway based on established chemical transformations for similar structures. The reaction conditions and yields are estimations and would require experimental optimization and validation.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Assay Validation of Novel Pyridopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel pyridopyrimidine compounds against established alternatives, supported by experimental data. The following sections detail the cytotoxic and kinase inhibitory activities, absorption and safety profiles, and the underlying signaling pathways and experimental methodologies.
Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected novel pyridopyrimidine analogs compared to established inhibitors.
Cytotoxic Activity of Pyridopyrimidine Analogs
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Cancer Cell Line | IC₅₀ (µM) |
| Novel Pyridopyrimidine 1 | A549 (Lung) | 7.23 | Erlotinib | A549 (Lung) | 6.53 |
| Novel Pyridopyrimidine 2 | MCF-7 (Breast) | 0.57 | Staurosporine | MCF-7 (Breast) | 6.76[1] |
| Novel Pyridopyrimidine 3 | HepG2 (Liver) | 2.71 | Taxol | HepG2 (Liver) | 14.60[2][3] |
| Novel Pyridopyrimidine 4 | HCT-116 (Colon) | 6.6 | 5-Fluorouracil | HCT-116 (Colon) | - |
| Novel Pyridopyrimidine 5 | UO-31 (Renal) | 1.45x > Sunitinib | Sunitinib | UO-31 (Renal) | -[4] |
| 2.88x > Sorafenib | Sorafenib | UO-31 (Renal) | -[4] |
Kinase Inhibitory Activity and Selectivity
Pyridopyrimidine scaffolds are versatile and can be tailored to inhibit various protein kinases with high potency and selectivity.[5]
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | Target Kinase | IC₅₀ (nM) |
| Pyridopyrimidine Analog A | EGFR | - | Erlotinib | EGFR | - |
| Pyridopyrimidine Analog B | PIM-1 | 11.4[6] | AZD1208 | PIM-1 | 0.4 |
| Staurosporine | Pan-kinase | 16.7[6] | |||
| Pyridopyrimidine Analog C | CDK4/cyclin D1 | Promising | Palbociclib | CDK4/cyclin D1 | ~11 |
| Pyridopyrimidine Analog D | VEGFR-2 | 120[7] | Sorafenib | VEGFR-2 | 100[7] |
| Pyridopyrimidine Analog E | JAK1 | 2.1[5] | Tofacitinib | JAK1 | - |
| JAK2 | 12[5] | JAK2 | - | ||
| JAK3 | 923[5] | JAK3 | - | ||
| TYK2 | 12[5] | TYK2 | - |
In Vitro ADME-Tox Profile
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial for selecting drug candidates with favorable pharmacokinetic and safety profiles.[8]
| Assay | Compound Series | Results | Reference |
| Aqueous Solubility | Pyrido[2,3-d]pyrimidines | Ranged from 12.6 µM to 13.8 mM, showing significant variation based on structural diversity. | [9] |
| Caco-2 Permeability | Pyrido[2,3-d]pyrimidines | Papp values ranged from 1.2 × 10⁻⁶ cm/s to 90.7 × 10⁻⁶ cm/s, indicating a wide range of permeability. | [9] |
| Metabolic Stability | Pyrazolo[3,4-d]pyrimidines | Some compounds showed good metabolic stability, while others were less stable. | [8] |
| CYP450 Inhibition | Pyrimidine derivatives | A series of pyrimidine compounds showed weak to no inhibition against CYP1A2, CYP2D6, and CYP2C19. | [5][10] A trifluoromethyl group was correlated with CYP3A4 inhibition.[10] |
| Hepatotoxicity | Imidazo[1,2-a]pyrimidines | A tested series of compounds did not pose a hepatotoxicity risk. | [11] |
| hERG Inhibition | Imidazo[1,2-a]pyrimidines | The selected compounds were not hERG I or hERG II inhibitors. | [11] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental procedures is fundamental for the validation of novel compounds.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for cytokine signaling and is involved in immunity, cell proliferation, and apoptosis.
Experimental Workflow for In Vitro Kinase Inhibition Assay
This workflow outlines the key steps in determining the IC₅₀ of a novel compound against a specific kinase.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the inhibitory activity of a compound against a target kinase, such as PIM-1, using a luminescence-based assay like ADP-Glo™.[12][13][14]
Materials:
-
Recombinant Human Kinase (e.g., PIM-1)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
Test Pyridopyrimidine Compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyridopyrimidine compound in DMSO. Further dilute in kinase assay buffer.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.
-
Add 2 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test Pyridopyrimidine Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test pyridopyrimidine compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test Pyridopyrimidine Compound
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add the test compound to the apical side (donor compartment) and fresh HBSS to the basolateral side (receiver compartment).
-
To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Collect samples from both the donor and receiver compartments at the end of the incubation period and analyze the concentration of the test compound using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Computational Docking of 2,4,7-Trichloropyrido[2,3-d]pyrimidine Analogs for Kinase Inhibition
This guide provides an in-depth, objective comparison of computational docking methodologies for a promising class of kinase inhibitors: 2,4,7-trichloropyrido[2,3-d]pyrimidine analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible virtual screening cascade. We will explore a detailed docking protocol, compare its performance with viable alternatives, and underscore the imperative of validating computational predictions with experimental data.
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical signaling proteins like kinases and dihydrofolate reductase.[1][2] Its rigid, bicyclic nature provides a solid framework for introducing diverse chemical functionalities to probe the intricate topographies of ATP-binding sites. The 2,4,7-trichloro-substituted variant, in particular, serves as a versatile synthetic intermediate for generating libraries of analogs with potential therapeutic applications, notably in oncology.[3]
Molecular docking, a cornerstone of structure-based drug design, allows for the prediction of the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein.[4][5] This computational technique is instrumental in prioritizing candidates for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline and reducing costs.[6] However, the reliability of docking results is contingent upon a meticulously planned and validated protocol.
This guide will use Epidermal Growth Factor Receptor (EGFR) as an exemplary target to illustrate a comprehensive docking workflow. EGFR is a receptor tyrosine kinase whose dysregulation is a hallmark of various cancers, making it a well-studied and highly relevant target for kinase inhibitors.[7][8] We will leverage published experimental data on pyrido[2,3-d]pyrimidine analogs to ground our computational analysis in real-world biological activity.
I. A Validated Docking Protocol: Targeting EGFR with Pyrido[2,3-d]pyrimidine Analogs
The following protocol outlines a robust and reproducible workflow for docking this compound analogs into the ATP-binding site of EGFR. The choice of software, preparation steps, and validation procedures are all designed to maximize the predictive power of the in silico experiment.
Experimental Workflow Diagram
References
- 1. Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. tandfonline.com [tandfonline.com]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking New Kinase Inhibitor Derivatives
For researchers and professionals in drug development, the rigorous evaluation of new chemical entities is a critical step. This guide provides a framework for benchmarking novel kinase inhibitor derivatives against established inhibitors, ensuring an objective assessment of their performance through standardized experimental protocols and clear data presentation.
The process of characterizing a new inhibitor is essential for understanding its potency, selectivity, and potential therapeutic efficacy.[1] Many therapeutic agents function by inhibiting specific enzymes involved in disease pathways.[2] This guide focuses on the comparative analysis of novel derivatives targeting protein kinases, which are crucial regulators of cell signaling and frequent targets in oncology.[3][4]
Data Presentation: Comparative Inhibitor Potency
Quantitative data from biochemical and cell-based assays should be summarized for direct comparison. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
Table 1: Biochemical Assay - Kinase Inhibition
This table compares the direct inhibitory activity of new derivatives against a target kinase and a known inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
| Compound | Target Kinase | IC50 (nM) |
| New Derivative 1 | Kinase X | 15 |
| New Derivative 2 | Kinase X | 45 |
| Known Inhibitor A | Kinase X | 25 |
Table 2: Cell-Based Assay - Anti-Proliferative Activity
This table assesses the effect of the compounds on the metabolic activity or proliferation of cancer cells, providing an indication of cell viability and the compound's effectiveness in a cellular context.[5]
| Compound | Cell Line | Cell-based IC50 (µM) |
| New Derivative 1 | Cancer Cell Line Y | 0.5 |
| New Derivative 2 | Cancer Cell Line Y | 1.2 |
| Known Inhibitor A | Cancer Cell Line Y | 0.8 |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to generating reliable comparative data.
1. Biochemical Kinase Inhibition Assay
This assay measures the direct inhibition of a purified kinase enzyme's activity.
-
Reagent Preparation : Prepare a kinase reaction buffer, the purified recombinant target kinase enzyme, a suitable peptide substrate, and Adenosine Triphosphate (ATP).[5] Prepare serial dilutions of the new derivatives and the known inhibitor.
-
Reaction Initiation : In a 96-well plate, combine the kinase buffer, enzyme, peptide substrate, and the test compounds. Initiate the kinase reaction by adding a predetermined concentration of ATP.[5]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection : Quantify kinase activity. A common method is to measure the amount of phosphorylated substrate, often using luminescence or fluorescence-based detection systems. The signal is typically inversely proportional to the kinase inhibitory activity.[5]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control (DMSO only). Determine the IC50 values by fitting the dose-response data to a suitable model using graphing software (e.g., four-parameter logistic fit).[6]
2. Cell Viability (Anti-Proliferative) Assay
This assay determines a compound's ability to inhibit cell growth or induce cell death.
-
Cell Seeding : Plate a chosen cancer cell line in 96-well plates at a specific density and allow the cells to adhere and resume growth, typically overnight.[5]
-
Compound Treatment : Treat the cells with a range of concentrations of the new derivatives and the known inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for a defined period, commonly 72 hours, to allow for effects on proliferation.[5]
-
Viability Measurement : Add a reagent to measure cell viability. Common methods include MTT assays (colorimetric) or assays that measure ATP content (luminescence), which correlates with the number of metabolically active cells.
-
Data Analysis : Normalize the signal from treated wells to the vehicle control wells. Plot the percentage of viability against the logarithm of inhibitor concentration to calculate the cell-based IC50 value.
Visualizations: Pathways and Workflows
Signaling Pathway: PI3K/Akt Inhibition
Protein kinases operate within complex signaling networks.[3] Visualizing these pathways helps to understand the mechanism of action of an inhibitor. The PI3K/Akt pathway is a central node in regulating cell survival and proliferation and is often dysregulated in cancer.[][8]
Caption: PI3K/Akt signaling pathway with targeted inhibition.
Experimental Workflow: Inhibitor Screening Cascade
A structured workflow is crucial for efficiently identifying and validating new inhibitor candidates, moving from a large library of compounds to a few confirmed hits.[6]
Caption: A typical workflow for screening new inhibitor derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of 2,4,7-Trichloropyrido[2,3-d]pyrimidine: A Step-by-Step Guide
For Immediate Release
Researchers and laboratory personnel are provided with essential, step-by-step guidance for the safe handling and disposal of 2,4,7-Trichloropyrido[2,3-d]pyrimidine (CAS No. 938443-20-0). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1]
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to consult the available safety information. The GHS classifications indicate significant health risks.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Hazard Data
The following table summarizes the known hazards of this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage |
Step-by-Step Disposal Protocol
Due to its chemical structure as a chlorinated heterocyclic compound, this compound must be treated as a halogenated organic hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a designated hazardous waste container.
-
Crucially, this waste must be segregated from non-halogenated organic waste to ensure proper disposal and to avoid potentially dangerous reactions.
2. Container and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name, "this compound," and list all constituents and their approximate percentages if it is a mixed waste stream.
3. Spill Response:
-
In the event of a spill, absorb the material with an inert substance such as sand or vermiculite.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.
4. Final Disposal:
-
The designated and properly labeled hazardous waste container should be transferred to your institution's Environmental Health and Safety (EHS) office for final disposal.
-
The standard and required method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling 2,4,7-Trichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2,4,7-Trichloropyrido[2,3-d]pyrimidine, ensuring laboratory safety and operational integrity.
This document provides crucial safety protocols and logistical plans for the laboratory use of this compound (CAS No. 938443-20-0). Adherence to these guidelines is essential to mitigate risks and ensure a safe research environment. The information is based on available safety data for the compound and structurally related chemicals.
Hazard Assessment and GHS Classification
This compound is a chlorinated heterocyclic compound with the following GHS hazard classifications based on aggregated data.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | Toxic if swallowed |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |
Due to its classification, this compound must be handled with a high degree of caution.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | Required PPE | Recommended PPE/Specifications |
| Eyes/Face | Safety goggles | Chemical safety goggles with a face shield. |
| Skin | Chemical-resistant gloves, Lab coat | Nitrile or neoprene gloves. A flame-retardant lab coat is advisable. |
| Respiratory | Use in a certified chemical fume hood | If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Body | Long pants, Closed-toe shoes | --- |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and GHS hazard pictograms.
Preparation for Experimental Use
-
Work Area: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Weighing: When weighing the solid, use a disposable weighing boat. Minimize the creation of dust.
-
Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing.
Experimental Use
-
Reaction Setup: Reactions involving this compound, particularly those involving heating or reflux, should be conducted in a well-ventilated fume hood with appropriate shielding.
-
Monitoring: Continuously monitor reactions for any unexpected changes in temperature, pressure, or color.
-
Quenching: Be cautious when quenching reactions. Slowly add the quenching agent and have an appropriate fire extinguisher and spill kit readily available.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
-
Solid Waste: Collect unused this compound and any contaminated disposable labware (e.g., gloves, weighing boats, pipette tips) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic waste.[3][4][5] Do not mix with non-halogenated waste.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected as halogenated liquid waste.
-
Work Surfaces: Decontaminate work surfaces in the fume hood with an appropriate solvent and wipe clean. Dispose of the wipes as solid hazardous waste.
Final Disposal
-
Incineration: The primary recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[3] This process should be equipped with scrubbers to neutralize the resulting hydrogen chloride (HCl) and manage the formation of nitrogen oxides (NOx).[6]
-
Labeling and Pickup: Ensure all waste containers are properly sealed, labeled with the contents, and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal.
Experimental Protocols: General Considerations for Synthesis
While a specific experimental protocol for the direct use of this compound was not found, its structure suggests its utility as a building block in organic synthesis, likely in nucleophilic substitution reactions. Researchers have utilized similar trichloropyrimidine compounds in the synthesis of more complex molecules.[7]
General Synthetic Considerations:
-
Nucleophilic Substitution: The chlorine atoms on the pyridopyrimidine core are susceptible to displacement by nucleophiles such as amines, alcohols, and thiols.
-
Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are common methods for functionalizing such chloro-substituted heterocycles.
-
Reaction Conditions: These reactions are often carried out in anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
Visual Workflow for Safe Handling and Disposal
.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ethz.ch [ethz.ch]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. uakron.edu [uakron.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
